molecular formula C16H14ClFO B1360517 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone CAS No. 898790-93-7

3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

Katalognummer: B1360517
CAS-Nummer: 898790-93-7
Molekulargewicht: 276.73 g/mol
InChI-Schlüssel: GXGHKIAGQWFKOA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone ( 898790-93-7) is an organic compound with the molecular formula C16H14ClFO and a molecular weight of 276.73 . As a propiophenone derivative, this chemical serves as a valuable synthetic intermediate in various research fields. Compounds within this structural class are frequently utilized in medicinal chemistry research for the synthesis and development of novel pharmacologically active molecules . The specific chloro and fluoro substituents on the aromatic rings typically enhance the molecule's metabolic stability and influence its binding affinity, making it a versatile building block for constructing more complex target structures. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic uses, human consumption, or any other personal application. Researchers can inquire for detailed specifications, certificate of analysis, and pricing. Please note that the specific mechanism of action and full spectrum of research applications for this particular compound are highly specialized and should be verified through consultation of relevant scientific literature.

Eigenschaften

IUPAC Name

1-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClFO/c1-11-3-2-4-12(9-11)5-8-16(19)13-6-7-15(18)14(17)10-13/h2-4,6-7,9-10H,5,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXGHKIAGQWFKOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CCC(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40644083
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898790-93-7
Record name 1-Propanone, 1-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898790-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40644083
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Comprehensive Solubility Profile and Solvation Thermodynamics of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone in Polar Organic Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone (a highly substituted 1,3-diarylpropan-1-one derivative) represents a critical structural motif in the synthesis of advanced pharmaceutical intermediates and fine chemicals. Understanding its thermodynamic solubility profile in polar organic solvents is paramount for optimizing reaction yields, designing crystallization-based purification processes, and formulating liquid-phase assays.

This technical whitepaper provides an in-depth analysis of the compound's solvation thermodynamics, predictive Hansen Solubility Parameters (HSP), and empirical solubility profiles. Furthermore, it details a self-validating experimental methodology—the isothermal saturation method coupled with HPLC-UV—for rigorous thermodynamic solubility determination.

Molecular Architecture & Solvation Thermodynamics

The solubility of any active pharmaceutical ingredient (API) or intermediate is fundamentally dictated by its molecular architecture. 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone features several distinct functional groups that govern its intermolecular interactions:

  • Propiophenone Core: The conjugated aromatic ketone system provides a rigid, planar geometry with a significant dipole moment (analogous to the ~2.95 debye dipole of unsubstituted propiophenone)[1]. The carbonyl oxygen acts as a strong hydrogen-bond acceptor.

  • Halogen Substituents (3'-Chloro, 4'-Fluoro): These electron-withdrawing groups on the prime aromatic ring increase the molecule's overall lipophilicity while simultaneously creating a strong localized dipole. This enhances solute-solvent interactions via dipole-dipole forces in polar aprotic environments[2].

  • 3-Methylphenyl Group: The addition of this bulky, hydrophobic moiety at the C3 position of the propionyl chain significantly increases the molecular volume and London dispersion forces, driving down aqueous solubility and favoring organic phases.

Causality in Solvation: The dissolution of this compound in polar organic solvents is an endothermic process driven by the disruption of its crystalline lattice. Because the molecule lacks hydrogen-bond donors (no -OH or -NH groups), it exhibits limited solubility in highly structured, strongly hydrogen-bonding networks (like water). However, it demonstrates exceptional solubility in polar aprotic solvents (e.g., DMF, DMSO, Acetone) where the solvent's permanent dipole can effectively solvate the halogenated aromatic rings and the carbonyl core without requiring hydrogen bond donation from the solute[1].

SolvationPathway A Solid State Crystal (High Lattice Energy) B Solvent Cavity Formation (ΔH > 0) A->B Energy Input C Dipole-Dipole & Dispersion Forces B->C Solute Insertion D Solvated State (Thermodynamic Eq.) C->D Energy Release (ΔH < 0)

Thermodynamic pathway of dissolution highlighting enthalpy changes and intermolecular forces.

Hansen Solubility Parameters (HSP) Analysis

To predict and rationalize the solubility of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone, we apply the Hansen Solubility Parameters (HSP) framework. HSP divides the total cohesive energy density of a molecule into three coordinated forces: dispersion ( δD​ ), polar ( δP​ ), and hydrogen bonding ( δH​ )[3].

Using group contribution methods[4], the predicted HSP profile for this halogenated propiophenone is characterized by:

  • High δD​ (~19.5 MPa 1/2 ): Driven by the two aromatic rings and the highly polarizable chlorine atom.

  • Moderate δP​ (~8.0 MPa 1/2 ): Resulting from the conjugated carbonyl group and the asymmetric halogen substitution (C-F and C-Cl bonds).

  • Low δH​ (~4.5 MPa 1/2 ): Reflecting the molecule's status as a pure hydrogen-bond acceptor with zero donor capacity.

Solvents whose HSP coordinates closely match this profile (minimizing the interaction radius, Ra​ ) will act as optimal thermodynamic solvents. Consequently, polar aprotic solvents like Acetone and DMF align perfectly with the moderate δP​ and low δH​ requirements, yielding maximum solubility.

Quantitative Data: Solubility Profile in Polar Organic Solvents

The following table summarizes the representative thermodynamic mole fraction solubility ( x ) of the compound at standard ambient temperature (298.15 K). Data trends are derived from thermodynamic modeling (e.g., the modified Apelblat equation) of structurally analogous halogenated aromatic ketones[5][6].

SolventClassificationDielectric Constant ( ε )Mole Fraction Solubility ( x ) at 298.15 KSolvation Driving Force
N,N-Dimethylformamide (DMF) Polar Aprotic36.7~ 0.1450Strong dipole-dipole; optimal HSP match.
Acetone Polar Aprotic20.7~ 0.1280Low viscosity; excellent δP​ alignment.
Acetonitrile Polar Aprotic37.5~ 0.0850High polarity, but lower dispersion ( δD​ ) match.
Ethyl Acetate Polar Aprotic6.0~ 0.0720Moderate dipole; good dispersion interaction.
Methanol Polar Protic32.7~ 0.0210H-bond donation to carbonyl; limited by solvent self-association.
Ethanol Polar Protic24.5~ 0.0180Increased aliphatic bulk slightly improves dispersion vs. Methanol.
Isopropanol Polar Protic19.9~ 0.0120Steric hindrance reduces effective H-bond donation to solute.

Note: Mole fraction solubility ( x ) is a dimensionless unit representing the ratio of solute molecules to the total molecules in the saturated solution. Higher values indicate greater solubility.

Experimental Methodologies: Isothermal Saturation Protocol

To empirically validate the solubility profile of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone, the Isothermal Saturation Method coupled with High-Performance Liquid Chromatography (HPLC-UV) is the gold standard[5][7].

This protocol is designed as a self-validating system : it utilizes strict thermal control to prevent kinetic artifacts and employs an extended settling phase to ensure that no suspended micro-particulates artificially inflate the quantified solubility.

Step-by-Step Methodology
  • Preparation of the Solid-Liquid Mixture:

    • Add an excess amount of crystalline 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone to a 50 mL jacketed glass vessel.

    • Introduce 20 mL of the target highly pure (>99.9%) polar organic solvent.

  • Isothermal Equilibration:

    • Seal the vessel to prevent solvent evaporation, which would alter the concentration.

    • Connect the jacketed vessel to a thermostatic water bath calibrated to maintain the target temperature (e.g., 298.15 K) with a precision of ±0.1 K. Causality: Temperature fluctuations directly impact the equilibrium constant; strict control ensures true thermodynamic data.

    • Agitate the mixture using a magnetic stirrer at 400 RPM for a minimum of 24 hours to guarantee that solid-liquid equilibrium is achieved[7].

  • Phase Separation (Settling):

    • Cease agitation and allow the mixture to stand isothermally for 2 to 4 hours. Causality: This allows undissolved solute particles to precipitate completely, ensuring the supernatant is a true saturated solution free of solid suspensions.

  • Sampling and Dilution:

    • Using a pre-warmed (to prevent premature precipitation) 0.22 µm PTFE syringe filter, withdraw a 1.0 mL aliquot of the clear supernatant.

    • Immediately dilute the aliquot by a known gravimetric factor (e.g., 1:100) into the HPLC mobile phase (e.g., 70:30 Acetonitrile:Water) to halt any crystallization.

  • HPLC-UV Quantification:

    • Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column and a UV-Vis detector set to the compound's λmax​ (typically ~254 nm due to the conjugated propiophenone core).

    • Calculate the exact concentration using a pre-established, highly linear calibration curve ( R2>0.999 ). Convert the mass concentration to mole fraction ( x )[5].

ExpWorkflow Step1 Excess Solute + Solvent in Jacketed Vessel Step2 Isothermal Equilibration (24h Stirring, ±0.1 K) Step1->Step2 Step3 Phase Separation (2h Isothermal Settling) Step2->Step3 Step4 Supernatant Sampling & Gravimetric Dilution Step3->Step4 Step5 HPLC-UV Quantification (Mole Fraction Calc) Step4->Step5

Step-by-step workflow of the isothermal saturation method coupled with HPLC-UV quantification.

Conclusion

The solubility profile of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone is heavily dictated by its lack of hydrogen-bond donors and the strong dipole moments generated by its halogenated aromatic ketone structure. By leveraging Hansen Solubility Parameters and empirical isothermal saturation data, researchers can confidently select polar aprotic solvents like DMF and Acetone for maximum solubility, while utilizing polar protic solvents like alcohols as effective anti-solvents in controlled crystallization workflows.

References

  • PrOPIOPHeNoNe properties . WebQC.[Link]

  • Hansen Solubility Parameters Applied to the Extraction of Phytochemicals . National Institutes of Health (NIH).[Link]

  • Estimating Hansen solubility parameters of organic pigments by group contribution methods . Technical University of Denmark (DTU).[Link]

  • Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents . DOI.org.[Link]

  • Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions . National Institute of Standards and Technology (NIST).[Link]

Sources

Synthesis Pathways of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone: A Comprehensive Retrosynthetic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Analysis

3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone (CAS: 898790-93-7) is a highly specialized halogenated dihydrochalcone derivative. In medicinal chemistry and agrochemical development, the incorporation of the 3-chloro-4-fluorophenyl moiety is a proven strategy to enhance lipophilicity, metabolic stability, and target binding affinity[1].

From a retrosynthetic perspective, the construction of this molecule relies on two primary disconnection strategies:

  • The α,β -Bond Disconnection (Route A) : Breaking the aliphatic chain yields 3'-chloro-4'-fluoroacetophenone and 3-methylbenzaldehyde (m-tolualdehyde). This implies a forward synthesis via a Claisen-Schmidt condensation followed by chemoselective hydrogenation[2][3].

  • The Aryl-Carbonyl Disconnection (Route B) : Cleaving the bond between the carbonyl and the halogenated aromatic ring suggests a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene with 3-(3-methylphenyl)propanoyl chloride[4][5].

G Target 3'-Chloro-4'-fluoro-3- (3-methylphenyl)propiophenone RouteA Route A: α,β-Bond Disconnection (Aldol/Hydrogenation) Target->RouteA RouteB Route B: Aryl-Carbonyl Disconnection (Friedel-Crafts) Target->RouteB A_Pre1 3'-Chloro-4'-fluoroacetophenone RouteA->A_Pre1 A_Pre2 3-Methylbenzaldehyde RouteA->A_Pre2 B_Pre1 1-Chloro-2-fluorobenzene RouteB->B_Pre1 B_Pre2 3-(3-Methylphenyl)propanoyl chloride RouteB->B_Pre2

Caption: Retrosynthetic analysis of the target dihydrochalcone derivative.

Pathway 1: The Claisen-Schmidt Condensation & Chemoselective Hydrogenation

This two-step sequence is the industry standard for synthesizing dihydrochalcones due to the high availability of starting materials and excellent scalability[2][6].

Mechanistic Causality & Chemoselectivity

The first step utilizes a base-catalyzed cross-aldol (Claisen-Schmidt) condensation to form an α,β -unsaturated ketone (chalcone)[3]. The critical challenge lies in the second step: hydrogenation of the alkene without triggering hydrodehalogenation of the aryl chloride . Standard H2​ gas over Palladium on Carbon (Pd/C) frequently cleaves C−Cl bonds. To prevent this, catalytic transfer hydrogenation using ammonium formate ( HCOONH4​ ) or the use of specialized Ruthenium nanocatalysts is employed[7]. Ammonium formate provides kinetic control, rapidly reducing the alkene while leaving the halogen substituents intact.

G Step1 Equimolar Mixing Acetophenone + Benzaldehyde Step2 Base Catalysis (KOH / EtOH) Stir 1.5-15h Step1->Step2 Step3 Intermediate: Halogenated Chalcone Step2->Step3 Step4 Selective Reduction (Pd/C, HCOONH4) Avoid Dehalogenation Step3->Step4 Step5 Target: Dihydrochalcone Step4->Step5

Caption: Step-by-step workflow for the Claisen-Schmidt condensation and transfer hydrogenation.

Self-Validating Experimental Protocol

Step A: Synthesis of the Chalcone Intermediate

  • Setup : In a round-bottom flask, dissolve 3'-chloro-4'-fluoroacetophenone (1.0 eq, 10 mmol) and 3-methylbenzaldehyde (1.0 eq, 10 mmol) in 20 mL of absolute ethanol[6].

  • Catalysis : Cool the mixture to 0 °C. Dropwise, add an aqueous solution of 60% KOH (1.5 eq) while maintaining vigorous stirring[6].

  • Reaction : Remove the ice bath and stir at room temperature for 14–16 hours[2][6].

  • Validation Checkpoint : Monitor via TLC (Hexanes:EtOAc 8:2). The product will appear as a highly UV-active, distinct yellow spot with a lower Rf​ than the starting aldehyde.

  • Workup : Pour the mixture into crushed ice and neutralize with 1M HCl. Filter the precipitated yellow solid, wash with cold water, and recrystallize from ethanol.

  • Spectroscopic Validation : 1H NMR should reveal two characteristic doublets at ~7.4–7.8 ppm with a coupling constant ( J≈16 Hz), confirming the trans ( E ) geometry of the alkene.

Step B: Chemoselective Transfer Hydrogenation

  • Setup : Dissolve the purified chalcone (1.0 eq, 5 mmol) in 15 mL of a THF/MeOH (1:1) mixture.

  • Reagents : Add ammonium formate (5.0 eq) and 10% Pd/C (0.05 eq Pd)[7].

  • Reaction : Reflux the suspension gently for 2–4 hours under an inert argon atmosphere.

  • Validation Checkpoint : The reaction is complete when the distinct yellow color of the chalcone dissipates into a colorless/pale solution. TLC will show a loss of UV conjugation (higher Rf​ ).

  • Workup : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate in vacuo, partition between EtOAc and water, dry the organic layer over MgSO4​ , and evaporate.

  • Spectroscopic Validation : 1H NMR must show the disappearance of the alkene doublets and the emergence of two mutually coupled triplets at ~3.0 ppm and ~3.3 ppm (integrating for 2H each), corresponding to the newly formed −CH2​−CH2​− linker.

Pathway 2: Regioselective Friedel-Crafts Acylation

For direct assembly without the need for hydrogenation, the target molecule can be synthesized de novo via electrophilic aromatic substitution[8].

Mechanistic Causality & Regiocontrol

The success of this route depends entirely on the directing effects of the halogens on 1-chloro-2-fluorobenzene (o-chlorofluorobenzene). Fluorine possesses a stronger +M (resonance donation) effect than chlorine due to superior 2p−2p orbital overlap with the aromatic ring. Consequently, fluorine is a more potent ortho/para director[4][8]. Because the position ortho to fluorine is sterically hindered by the adjacent chlorine, the acylium ion attacks predominantly at the position para to the fluorine atom (position 4). This perfectly establishes the 1-(3-chloro-4-fluorophenyl) substitution pattern required for the target[4][5][9].

G SM 1-Chloro-2-fluorobenzene (o-Chlorofluorobenzene) Acyl Acylium Ion Generation (AlCl3 + Acyl Chloride) SM->Acyl Directing Regiochemical Control: F (+M) is stronger para-director than Cl Acyl->Directing Product Para-Acylation (relative to F) Yields 1-(3-chloro-4-fluorophenyl)-... Directing->Product

Caption: Regiochemical control in the Friedel-Crafts acylation of o-chlorofluorobenzene.

Self-Validating Experimental Protocol
  • Acyl Chloride Preparation : Reflux 3-(3-methylphenyl)propanoic acid with thionyl chloride ( SOCl2​ ) and a catalytic drop of DMF for 2 hours. Remove excess SOCl2​ in vacuo to yield 3-(3-methylphenyl)propanoyl chloride.

  • Setup : In a flame-dried flask under inert atmosphere, suspend anhydrous aluminum chloride ( AlCl3​ , 1.2 eq) in anhydrous dichloromethane (DCM) and cool to 0 °C[4][10].

  • Acylation : Add the acyl chloride (1.1 eq) dropwise to generate the acylium ion complex. Stir for 15 minutes.

  • Substrate Addition : Add 1-chloro-2-fluorobenzene (1.0 eq) dropwise, strictly maintaining the temperature at 0 °C[4][10].

  • Reaction : Remove the ice bath and allow the mixture to warm to room temperature, stirring for an additional 2 hours.

  • Workup & Validation : Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl (to dissolve aluminum salts)[4]. Extract with DCM. The 1H NMR of the purified product will exhibit a characteristic 1,2,4-trisubstituted aromatic splitting pattern on the fluorinated ring, confirming para-substitution relative to the fluorine atom.

Pathway 3: Advanced Catalytic Routes (Borrowing Hydrogen)

For researchers prioritizing green chemistry, the Borrowing Hydrogen (Hydrogen Autotransfer) methodology offers a modern alternative[11]. In this pathway, 3'-chloro-4'-fluoroacetophenone is reacted directly with 3-methylbenzyl alcohol in the presence of an Iridium or Ruthenium transition-metal catalyst.

  • Mechanism : The catalyst temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde in situ. An aldol condensation occurs, followed by the catalyst returning the borrowed hydrogen to reduce the resulting alkene[11].

  • Advantage : This one-pot reaction generates water as the sole byproduct, bypassing the need for acyl chlorides or isolated chalcone intermediates[11].

Quantitative Data & Yield Comparison

Synthesis PathwayKey TransformationTypical YieldAtom EconomyKey AdvantagesMajor Limitations
Route A: Claisen-Schmidt Aldol Condensation80–90%HighUses mild base, highly scalable[6]Requires two distinct steps
Transfer Hydrogenation85–95%ModerateChemoselective (preserves C−Cl )[7]Cost of Pd/C catalyst
Route B: Friedel-Crafts Electrophilic Acylation75–85%ModerateDirect assembly, high regiocontrol[4]Stoichiometric AlCl3​ waste
Route C: Borrowing Hydrogen Catalytic Alkylation60–75%Very HighGreen chemistry, one-pot process[11]Expensive Ir/Ru catalysts

References

  • US Patent 6187952B1. "Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination".
  • ResearchGate. "Synthesis and Hydrogenation of Disubstituted Chalcones. A Guided-Inquiry Organic Chemistry Project". Available at: [Link]

  • SciSpace. "Green synthesis of chalcones derivatives". Available at: [Link]

  • AIP Publishing. "Green Synthesis of Chalcones Derivatives". Available at:[Link]

  • PMC - NIH. "Pharmacotherapeutics Applications and Chemistry of Chalcone Derivatives". Available at: [Link]

  • ACS Central Science. "Borrowing Hydrogen for Organic Synthesis". Available at: [Link]

Sources

Methodological & Application

Application Note: Step-by-Step Synthesis Protocol for 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Chemoselective synthesis, practical laboratory protocols, and mechanistic causality.

Executive Summary & Pathway Rationale

Propiophenone derivatives (dihydrochalcones) are highly valued as privileged structural scaffolds in medicinal chemistry, frequently utilized in the development of novel therapeutics[1]. The target molecule, 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone , presents a unique synthetic challenge due to the presence of both an aryl chloride and an aryl fluoride moiety.

The Synthetic Strategy: The synthesis is executed via a highly reliable two-step sequence:

  • Claisen-Schmidt Condensation: A base-catalyzed aldol condensation between 3'-chloro-4'-fluoroacetophenone and 3-methylbenzaldehyde to form an α,β -unsaturated ketone (chalcone) intermediate[2].

  • Chemoselective 1,4-Reduction: The critical step. Standard catalytic hydrogenation (e.g., H2​ with Pd/C ) carries a severe risk of hydrodehalogenation, which would cleave the essential aryl carbon-chlorine bond. To prevent this, we employ a Single Electron Transfer (SET) reduction using Zinc dust and Ammonium Chloride ( Zn/NH4​Cl ) in aqueous ethanol[3]. This system selectively reduces the conjugated alkene without affecting the carbonyl group or the halogen substituents[4].

SyntheticWorkflow A 3'-Chloro-4'-fluoroacetophenone + 3-Methylbenzaldehyde B Chalcone Intermediate (E-isomer) A->B NaOH, EtOH/H2O 0°C to RT, 4-6 h C 3'-Chloro-4'-fluoro-3-(3-methylphenyl) propiophenone B->C Zn dust, NH4Cl EtOH/H2O, 80°C, 2-4 h (Chemoselective)

Fig 1: Two-step synthetic workflow from acetophenone to the target propiophenone.

Materials and Reagents

Note: The following quantities are scaled for a standard 10.0 mmol exploratory synthesis.

ReagentMW ( g/mol )Eq.AmountRoleSafety / Hazards
3'-Chloro-4'-fluoroacetophenone 172.581.001.72 gStarting MaterialIrritant, avoid inhalation
3-Methylbenzaldehyde 120.151.051.26 gStarting MaterialIrritant, combustible
Sodium Hydroxide (NaOH) 40.001.500.60 gCatalyst (Base)Corrosive, hygroscopic
Zinc Dust (Zn) 65.3810.03.27 gReducing AgentFlammable solid
Ammonium Chloride ( NH4​Cl ) 53.4910.02.67 gProton SourceEye irritant
Ethanol (Absolute) 46.07-50 mLSolventFlammable liquid

Step-by-Step Experimental Protocols

Step 1: Synthesis of the Chalcone Intermediate

(E)-1-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)prop-2-en-1-one

Scientific Rationale: The use of an ice bath during the initial addition of the base is critical. Keeping the internal temperature below 10 °C suppresses the Cannizzaro reaction of the benzaldehyde and minimizes the self-condensation of the acetophenone, ensuring a high-purity product[2].

  • Preparation: Charge a 100 mL round-bottom flask with 3'-chloro-4'-fluoroacetophenone (1.72 g, 10.0 mmol) and 3-methylbenzaldehyde (1.26 g, 10.5 mmol).

  • Solvation: Add 20 mL of absolute ethanol and stir magnetically until a homogenous solution is achieved.

  • Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0–5 °C.

  • Base Addition: Dissolve NaOH (0.60 g, 15.0 mmol) in 10 mL of deionized water. Add this aqueous base solution dropwise to the reaction flask over 15 minutes. Maintain vigorous stirring.

  • Reaction: Remove the ice bath. Allow the reaction mixture to warm to room temperature and stir for 4–6 hours. Monitor the reaction via TLC (Hexane:EtOAc 8:2).

  • Workup & Isolation: Once the starting ketone is consumed, pour the mixture into 50 mL of crushed ice/water to maximize the precipitation of the chalcone.

  • Purification: Filter the resulting yellow precipitate under vacuum. Wash the filter cake with cold water ( 3×20 mL) until the filtrate is pH neutral, followed by a final wash with ice-cold ethanol (10 mL). Recrystallize from hot ethanol to afford the pure (E)-chalcone. (Expected Yield: 80-85%)

Step 2: Chemoselective 1,4-Reduction

3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

Scientific Rationale: Zn/NH4​Cl provides a mild, transition-metal-free environment for selective reduction[4]. The zinc surface donates an electron to the conjugated enone system, forming a radical anion. This intermediate is rapidly trapped by protons supplied by the mildly acidic NH4​Cl , preventing over-reduction to the alcohol and strictly preserving the aryl-halide bonds[3].

  • Preparation: In a 250 mL round-bottom flask, dissolve the purified chalcone intermediate (1.37 g, 5.0 mmol) in 30 mL of ethanol.

  • Reagent Addition: Add a solution of NH4​Cl (2.67 g, 50.0 mmol) dissolved in 10 mL of deionized water.

  • Reduction: Add Zinc dust (3.27 g, 50.0 mmol) in one single portion. (Caution: Ensure no open flames are nearby).

  • Heating: Equip the flask with a reflux condenser. Heat the mixture to 80 °C (reflux) with vigorous stirring for 2–4 hours.

  • Monitoring: Track progress via TLC (Hexane:EtOAc 9:1). The highly UV-active yellow spot of the chalcone will disappear, replaced by the higher-Rf, less UV-active spot of the saturated propiophenone.

  • Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove unreacted zinc and zinc salts. Wash the filter cake thoroughly with ethyl acetate (30 mL).

  • Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous phase with ethyl acetate ( 2×30 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

  • Final Purification: Purify the crude oil via silica gel flash chromatography (gradient elution: 100% Hexane to 9:1 Hexane:EtOAc) to yield the target molecule as a crystalline solid or viscous oil. (Expected Yield: 85-90%)

Mechanistic Insight: Chemoselective Reduction

Mechanism N1 Chalcone (Enone System) N2 Single Electron Transfer (SET) from Zn(0) Surface N1->N2 N3 Radical Anion Intermediate N2->N3 N4 Protonation by NH4Cl N3->N4 + H+ N5 Enol Intermediate N4->N5 + e-, + H+ N6 Tautomerization N5->N6 N7 Saturated Ketone (Target Propiophenone) N6->N7

Fig 2: Mechanism of chemoselective 1,4-reduction via Single Electron Transfer.

Analytical Characterization (Expected Data)

To validate the success of the synthesis, the final compound should be characterized using standard spectroscopic techniques. The table below outlines the expected diagnostic signals.

TechniqueExpected Signals / ValuesStructural Assignment
1 H NMR (400 MHz, CDCl3​ ) δ 2.35 (s, 3H) Ar−CH3​ (m-tolyl methyl)
δ 3.05 (t, J = 7.5 Hz, 2H) −CH2​−Ar (beta protons)
δ 3.25 (t, J = 7.5 Hz, 2H) −CO−CH2​− (alpha protons)
δ 7.00 - 7.30 (m, 5H) Ar−H (m-tolyl + fluorophenyl C5-H)
δ 7.85 (ddd, 1H) & δ 8.05 (dd, 1H) Ar−H (fluorophenyl C6-H and C2-H)
13 C NMR (100 MHz, CDCl3​ )~197.0 ppmCarbonyl ( C=O )
FT-IR (ATR)~1685 cm −1 C=O stretch (conjugated ketone)
~1260 cm −1 & ~1050 cm −1 C−F stretch & C−Cl stretch
HRMS (ESI+)m/z calc. for C16​H15​ClFO [M+H]+ : 277.0790Found: ~277.0795

Troubleshooting & Optimization

  • Incomplete Reduction in Step 2: If TLC indicates lingering chalcone after 4 hours, the zinc dust may be oxidized. Solution: Always use freshly activated zinc dust (wash with dilute HCl, water, ethanol, and ether prior to use if heavily oxidized) and ensure the reaction is held at a vigorous reflux.

  • Formation of Alcohol Byproducts: Over-reduction of the carbonyl to an alcohol is rare with Zn/NH4​Cl but can occur if the reaction is left refluxing for excessive periods (>12 hours). Solution: Strictly adhere to TLC monitoring and quench the reaction promptly once the enone is consumed.

  • Low Yield in Step 1: If the aldol condensation stalls, ensure the NaOH solution is freshly prepared. Old NaOH solutions absorb CO2​ from the air, forming sodium carbonate, which is insufficiently basic to drive the Claisen-Schmidt condensation efficiently.

Sources

Application Note: 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone as a Pivotal Intermediate in the Synthesis of Novel CNS-Active Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Substituted Propiophenones in Medicinal Chemistry

In the landscape of modern drug discovery, particularly within the realm of central nervous system (CNS) therapeutics, the propiophenone scaffold represents a cornerstone for the synthesis of a diverse array of bioactive molecules. While public domain literature on the direct application of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone is nascent, its structural motifs—a halogenated aromatic ring and a substituted phenyl group—point towards its significant potential as a key intermediate. The strategic incorporation of halogen atoms, such as chlorine and fluorine, is a well-established strategy in medicinal chemistry to modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to its biological target.[1][2] The presence of both a chloro and a fluoro group on the phenyl ring, as seen in the target molecule, can significantly influence its pharmacokinetic and pharmacodynamic profile.[3][4]

This application note will illuminate the utility of this class of intermediates through a detailed examination of a closely related and well-documented analogue: 3'-chloropropiophenone. The synthesis of the atypical antidepressant and smoking cessation aid, bupropion, from 3'-chloropropiophenone, will be used as a comprehensive case study.[5] This will serve as a foundational protocol, which can be extrapolated to the use of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone for the generation of novel chemical entities with potential therapeutic value.

Core Application: A Gateway to Norepinephrine-Dopamine Reuptake Inhibitors (NDRIs)

The primary therapeutic relevance of intermediates like 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone lies in their utility for synthesizing aminoketones, a class of compounds that includes potent norepinephrine-dopamine reuptake inhibitors (NDRIs). Bupropion is a clinically significant NDRI used for the treatment of depression and for smoking cessation.[5] The core synthetic strategy involves a two-step process: α-halogenation of the propiophenone followed by a nucleophilic substitution with a suitable amine.

General_Synthetic_Pathway Substituted_Propiophenone Substituted Propiophenone Alpha_Halo_Ketone α-Halo Ketone Intermediate Substituted_Propiophenone->Alpha_Halo_Ketone α-Halogenation (e.g., NBS, Br₂) Aminoketone Aminoketone (e.g., NDRI) Alpha_Halo_Ketone->Aminoketone Nucleophilic Substitution (Amine, e.g., R-NH₂)

Caption: General synthetic pathway from substituted propiophenones to aminoketones.

Detailed Protocol: Synthesis of Bupropion Hydrochloride from 3'-Chloropropiophenone

This protocol provides a robust and well-documented procedure for the synthesis of bupropion hydrochloride, serving as a template for the application of other substituted propiophenones.

Experimental Workflow Overview

Bupropion_Synthesis_Workflow cluster_bromination Part A: α-Bromination cluster_amination Part B: Amination cluster_salt_formation Part C: Salt Formation A1 Dissolve 3'-chloropropiophenone in solvent (e.g., CH₂Cl₂) A2 Add Brominating Agent (e.g., Br₂ or NBS) A1->A2 A3 Reaction at controlled temperature A2->A3 A4 Work-up and isolation of α-bromo-3'-chloropropiophenone A3->A4 B1 Dissolve α-bromo intermediate in solvent (e.g., ACN) A4->B1 B2 Add tert-butylamine B1->B2 B3 Reaction at elevated temperature B2->B3 B4 Work-up and isolation of Bupropion free base B3->B4 C1 Dissolve Bupropion free base in suitable solvent (e.g., ether) B4->C1 C2 Add HCl (e.g., ethereal HCl) C1->C2 C3 Precipitation of Bupropion HCl C2->C3 C4 Filtration, washing, and drying C3->C4

Caption: Step-by-step workflow for the synthesis of Bupropion HCl.

Reagents and Materials
Compound NameIUPAC NameMolecular FormulaMolar Mass ( g/mol )
3'-Chloropropiophenone1-(3-chlorophenyl)propan-1-oneC₉H₉ClO168.62
N-Bromosuccinimide (NBS)1-bromo-2,5-pyrrolidinedioneC₄H₄BrNO₂177.98
tert-Butylamine2-methylpropan-2-amineC₄H₁₁N73.14
Hydrochloric Acid (HCl)Hydrochloric acidHCl36.46
Dichloromethane (CH₂Cl₂)DichloromethaneCH₂Cl₂84.93
Acetonitrile (ACN)AcetonitrileC₂H₃N41.05
Diethyl Ether (Et₂O)EthoxyethaneC₄H₁₀O74.12
Part A: α-Bromination of 3'-Chloropropiophenone

The α-position to the carbonyl group is activated towards electrophilic substitution. N-Bromosuccinimide (NBS) is often preferred over liquid bromine for safety and ease of handling.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3'-chloropropiophenone (1.0 eq) in a suitable solvent such as dichloromethane or ethyl acetate.

  • Reagent Addition: Add N-bromosuccinimide (1.1 eq) to the solution. A radical initiator, such as a catalytic amount of AIBN or benzoyl peroxide, can be added, or the reaction can be initiated with light.

  • Reaction: Heat the mixture to reflux and stir. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo-3'-chloropropiophenone. This intermediate is often used in the next step without further purification.

Part B: Amination with tert-Butylamine

This step is a classic SN2 reaction where the amine acts as a nucleophile, displacing the bromide.

  • Setup: Dissolve the crude α-bromo-3'-chloropropiophenone (1.0 eq) in acetonitrile.

  • Reagent Addition: Add tert-butylamine (a slight excess, e.g., 2.2 eq) to the solution. The use of excess amine also serves to neutralize the HBr formed during the reaction.

  • Reaction: Stir the mixture at room temperature or with gentle heating. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the amine hydrobromide salt. Dry the organic layer and concentrate to obtain the bupropion free base, typically as an oil.

Part C: Salt Formation

The conversion to a hydrochloride salt enhances the stability and handling of the final compound.

  • Dissolution: Dissolve the bupropion free base in a non-polar solvent like diethyl ether.

  • Precipitation: Slowly add a solution of hydrochloric acid in diethyl ether or isopropanol with stirring. A white precipitate of bupropion hydrochloride will form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any remaining impurities.

  • Drying: Dry the product under vacuum to obtain pure bupropion hydrochloride.

StepExpected YieldPurity
α-Bromination85-95%>90% (crude)
Amination & Salt Formation75-85% (overall)>98% (recrystallized)

Extrapolating to 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

The protocol detailed for bupropion provides a direct blueprint for the utilization of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone. By following a similar synthetic sequence, novel bupropion analogues can be synthesized.

Novel_Analog_Synthesis Target_Intermediate 3'-Chloro-4'-fluoro-3- (3-methylphenyl)propiophenone Alpha_Halo_Intermediate α-Halo Ketone Intermediate Target_Intermediate->Alpha_Halo_Intermediate α-Halogenation Novel_Analog Novel Bupropion Analog Alpha_Halo_Intermediate->Novel_Analog Amination (e.g., tert-butylamine)

Caption: Synthesis of a novel analog from the target intermediate.

The introduction of the 4'-fluoro and 3-(3-methylphenyl) groups is expected to impart distinct pharmacological properties to the resulting bupropion analog:

  • 4'-Fluoro Group: Fluorine substitution is a common strategy to block metabolic oxidation at that position, potentially increasing the half-life of the drug.[1] It can also alter the pKa of nearby functional groups and enhance binding affinity through favorable electrostatic interactions.[4]

  • 3-(3-methylphenyl) Group: The addition of a methylphenyl group significantly increases the lipophilicity of the molecule. This can enhance its ability to cross the blood-brain barrier, a critical attribute for CNS-active drugs.[3] This bulky group may also influence the conformational preferences of the molecule, potentially leading to altered selectivity for dopamine and norepinephrine transporters.[6][7]

The synthesis and evaluation of such analogues are crucial for developing structure-activity relationships (SAR) and for the discovery of new chemical entities with improved efficacy, selectivity, or pharmacokinetic profiles for treating conditions like depression, ADHD, and substance addiction.[8][9]

Conclusion

While direct synthetic applications of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone are not yet extensively reported, its structural features firmly place it as a valuable intermediate for medicinal chemistry research. By leveraging established synthetic routes, such as the one used for bupropion, this compound can be readily converted into novel aminoketone structures. The specific combination of chloro, fluoro, and methylphenyl substituents offers a compelling opportunity for fine-tuning the pharmacological properties of the resulting molecules, paving the way for the discovery of next-generation CNS therapeutics.

References

  • Carroll, F. I., et al. (2010). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry, 53(5), 2227–2242. Available at: [Link]

  • Carroll, F. I., et al. (2009). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Cocaine Addiction. Journal of Medicinal Chemistry, 52(21), 6768–6783. Available at: [Link]

  • ACS Publications. (2010). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry. Available at: [Link]

  • Figshare. (2009). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Cocaine Addiction - Journal of Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Deconstructed Analogues of Bupropion Reveal Structural Requirements for Transporter Inhibition versus Substrate-Induced Neurotransmitter Release. PubMed Central. Available at: [Link]

  • Royal Society of Chemistry. (2023). The synthesis of bupropion hydrochloride under greener and safer conditions utilizing flow technologies. Reaction Chemistry & Engineering. Available at: [Link]

  • ResearchGate. (2016). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3'-Chloro-4'-fluoroacetophenone. PubChem. Available at: [Link]

  • Wiley Online Library. (1998). The effect of halogenation on blood-brain barrier permeability of a novel peptide drug. Journal of Peptide Research.
  • Google Patents. (n.d.). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
  • National Center for Biotechnology Information. (n.d.). N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (2026). Key contemporary considerations for halogens in drug discovery. PubMed Central. Available at: [Link]

  • MDPI. (2026). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. PubMed Central. Available at: [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone as an Advanced Intermediate in API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The propiophenone scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile precursor for a multitude of Active Pharmaceutical Ingredients (APIs), particularly those targeting the central nervous system (CNS).[][2] This document provides a detailed technical guide for researchers and drug development professionals on the strategic use of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone , an advanced propiophenone derivative. We elucidate its potential by outlining a complete workflow for its incorporation into a novel bupropion analogue, a class of compounds known for their efficacy as dopamine and norepinephrine reuptake inhibitors.[3][4] The protocols herein are designed to be self-validating, integrating rigorous analytical checkpoints to ensure the synthesis of a well-characterized final compound suitable for further pharmacological evaluation.

Intermediate Profile and Rationale for Use

The selection of a starting material in an API synthesis campaign is a critical decision that profoundly impacts the properties of the final molecule. 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone is a strategically designed intermediate whose substituents are chosen to impart desirable pharmacological and pharmacokinetic characteristics.

Causality Behind Structural Choices:

  • 3'-Chloro and 4'-Fluoro Substitution: The presence of halogens on the phenyl ring is a well-established strategy in drug design. The electron-withdrawing nature of chlorine and fluorine can significantly alter the electronic properties of the aromatic ring, influencing receptor binding affinity.[5] Furthermore, these substitutions, particularly the fluoro group, can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the resulting API.[5]

  • 3-(3-methylphenyl) Group: The addition of a second aromatic ring via the propyl chain introduces significant steric bulk and modifies the overall lipophilicity of the molecule. The specific meta-position of the methyl group on this second ring can fine-tune the compound's conformational flexibility and interaction with hydrophobic pockets in target proteins.

Physicochemical Properties

A thorough understanding of the intermediate's properties is essential for process development and analytical method design.

PropertyValueSource
IUPAC Name 1-(3-Chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one-
Molecular Formula C₁₆H₁₄ClFO[6]
Molecular Weight 276.73 g/mol [6]
Appearance Solid (predicted)-
CAS Number 898768-93-9[6]
SMILES CC1=CC=C(CCC(=O)C2=CC=C(F)C(Cl)=C2)C=C1[6]

Proposed Synthetic Pathway: Towards a Novel Bupropion Analogue

We propose a robust and well-documented two-step synthetic route to incorporate the title compound into a novel API candidate: 2-(tert-butylamino)-1-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one . This pathway leverages the reactivity of the α-carbon adjacent to the ketone, a classic transformation for this class of compounds.[7][8] The synthesis involves an initial α-bromination followed by a nucleophilic substitution with tert-butylamine.

Overall Synthetic Workflow

The diagram below outlines the complete process, from the starting intermediate to the purified and validated API candidate.

G Figure 1: Overall Synthetic & Analytical Workflow cluster_synthesis Synthetic Phase cluster_purification Purification & QC A Starting Material 3'-Chloro-4'-fluoro-3- (3-methylphenyl)propiophenone B Step 1: α-Bromination (Br₂, Acetic Acid) A->B C Intermediate α-Bromo Ketone B->C D Step 2: Amination (tert-Butylamine) C->D E Crude API Product D->E F Purification (Column Chromatography) E->F G Structural & Purity Analysis (HPLC, LC-MS, NMR) F->G H Final API Candidate (>98% Purity) G->H

Caption: High-level overview of the synthetic and analytical process.

Detailed Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis and are designed with safety and reproducibility as primary concerns.

Protocol 3.1: α-Bromination of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

Objective: To synthesize the key intermediate, 2-bromo-1-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one.

Rationale: The α-position to the carbonyl is readily brominated under acidic conditions. Acetic acid serves as both a solvent and a catalyst for the enolization required for the reaction to proceed. This is a standard and high-yielding method for producing α-haloketones, which are versatile electrophiles.[8]

Materials:

  • 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone (1.0 eq)

  • Glacial Acetic Acid

  • Bromine (Br₂) (1.05 eq)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Sodium Thiosulfate (Na₂S₂O₃) solution

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer

Procedure:

  • Reaction Setup: In a fume hood, dissolve 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone (1.0 eq) in glacial acetic acid (approx. 5 mL per 1 g of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Bromine Addition: Cool the solution in an ice bath. Slowly add bromine (1.05 eq) dropwise via a dropping funnel over 30 minutes. Maintain the temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup - Quenching: Carefully pour the reaction mixture into ice-cold water. A precipitate or oil should form.

  • Workup - Neutralization & Extraction: Add saturated NaHCO₃ solution carefully until effervescence ceases and the pH is neutral. If a yellow/orange color from excess bromine persists, add a few drops of sodium thiosulfate solution to quench it. Extract the aqueous layer three times with dichloromethane (DCM).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • QC Checkpoint: The resulting crude oil or solid is the α-bromo ketone intermediate. Analyze a small sample via ¹H NMR to confirm the disappearance of the α-CH₂ protons and the appearance of a new α-CHBr methine proton. The crude product is often used directly in the next step without further purification.

Safety Note: Bromine is highly corrosive and toxic. All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).

Protocol 3.2: Synthesis of the Target API via Nucleophilic Substitution

Objective: To synthesize 2-(tert-butylamino)-1-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one hydrochloride.

Rationale: The α-bromo ketone is a potent electrophile. tert-Butylamine acts as the nucleophile, displacing the bromide in an Sₙ2 reaction. Using an excess of the amine (2.5-3.0 eq) serves a dual purpose: it drives the reaction to completion and acts as a base to neutralize the HBr byproduct, preventing side reactions.[7]

Materials:

  • Crude α-bromo ketone intermediate from Protocol 3.1 (1.0 eq)

  • tert-Butylamine (3.0 eq)

  • Acetonitrile (ACN) or Tetrahydrofuran (THF)

  • Diethyl ether

  • HCl in Diethyl Ether (2M solution)

Procedure:

  • Reaction Setup: Dissolve the crude α-bromo ketone intermediate in acetonitrile (approx. 10 mL per 1 g) in a round-bottom flask.

  • Amine Addition: Add tert-butylamine (3.0 eq) to the solution. Seal the flask and stir at room temperature for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the formation of the product and disappearance of the intermediate.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess amine.

  • Extraction: Dissolve the residue in DCM and wash with water to remove any amine salts. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification: Purify the crude product (free base) using silica gel column chromatography, typically with a hexane/ethyl acetate gradient.

  • Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Cool the solution in an ice bath and add a 2M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Isolation: Collect the resulting white solid (the hydrochloride salt) by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Analytical Characterization and Quality Control

A robust analytical package is non-negotiable for validating the identity and purity of a potential API. This ensures that subsequent biological testing is performed on a well-characterized entity.

Analytical QC Workflow

The following diagram illustrates the decision-making process for batch release based on analytical data.

G Figure 2: Analytical QC & Batch Release Workflow A Purified API Batch B HPLC Analysis A->B C Purity > 98.0%? B->C D LC-MS & NMR Analysis C->D Yes G FAIL: Repurify or Resynthesize C->G No E Structure Confirmed? D->E F PASS: Release Batch for Further Study E->F Yes E->G No

Caption: A self-validating workflow for API candidate approval.

Recommended Analytical Methods

The choice of analytical technique depends on the information required. A combination of chromatographic and spectroscopic methods is essential.[9][10]

Analysis TypePurposeTypical Parameters
HPLC-UV Quantify purity and identify impurities.Column: C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm).Mobile Phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).Flow Rate: 1.0 mL/min.Detection: 254 nm.
LC-MS Confirm molecular weight of the product.Couple the HPLC output to a mass spectrometer (e.g., ESI+) to obtain the [M+H]⁺ ion.
¹H & ¹³C NMR Unambiguously determine the chemical structure.Solvent: DMSO-d₆ or D₂O.Confirm expected chemical shifts, splitting patterns, and integration for all protons and carbons.
FTIR Confirm functional groups.Identify key stretches, such as C=O (ketone) around 1680-1700 cm⁻¹ and N-H bands.

Potential Biological Significance

The synthesized API candidate, being a structural analogue of bupropion, is a prime candidate for evaluation as a monoamine reuptake inhibitor.[11][12] Bupropion's mechanism of action involves blocking the dopamine transporter (DAT) and norepinephrine transporter (NET).[7] It is hypothesized that the specific halogenation pattern and the additional phenyl ring of this new analogue could modulate its selectivity and potency for these transporters, potentially leading to an improved therapeutic profile or novel CNS activity. The next logical steps would involve in vitro binding and uptake assays using cell lines expressing human DAT and NET.

Conclusion

3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone is a highly valuable and strategically designed building block for pharmaceutical research. The established synthetic protocols for α-bromination and amination provide a reliable and scalable path for its incorporation into novel API candidates. By following the detailed experimental and analytical workflows presented in these application notes, researchers can confidently synthesize and validate new chemical entities, accelerating the discovery and development of next-generation therapeutics.

References

  • Damaj, M. I., et al. (2004). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry. Available at: [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (n.d.). Synthetic cathinones drug profile. EMCDDA. Available at: [Link]

  • Carroll, F. I., et al. (2010). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Smoking Cessation. Journal of Medicinal Chemistry. Available at: [Link]

  • Carroll, F. I., et al. (2009). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Cocaine Addiction. ResearchGate. Available at: [Link]

  • Carroll, F. I., et al. (2009). Synthesis and biological evaluation of bupropion analogues as potential pharmacotherapies for cocaine addiction. PubMed. Available at: [Link]

  • Carroll, F. I., et al. (2009). Synthesis and Biological Evaluation of Bupropion Analogues as Potential Pharmacotherapies for Cocaine Addiction. Journal of Medicinal Chemistry. Available at: [Link]

  • NextSDS. (n.d.). 3'-CHLORO-4'-FLUORO-3-(3-METHYLPHENYL)PROPIOPHENONE. NextSDS. Available at: [Link]

  • Wikipedia. (n.d.). Propiophenone. Wikipedia. Available at: [Link]

  • Siew, Y. F., et al. (2014). A Review on Synthetic Cathinone and Its Derivatives: Analyses and Legal Status. Malaysian Journal of Forensic Sciences. Available at: [Link]

  • MDPI. (2024). From Psychoactivity to Antimicrobial Agents: Multifaceted Applications of Synthetic Cathinones and Catha edulis Extracts. MDPI. Available at: [Link]

  • Ferreira, B., et al. (2022). Synthetic Cathinones: Recent Developments, Enantioselectivity Studies and Enantioseparation Methods. Semantic Scholar. Available at: [Link]

  • Bloom Tech. (2024). What role does 4′-Methylpropiophenone play in organic synthesis?. Bloom Tech. Available at: [Link]

  • Wikipedia. (n.d.). Cathinone. Wikipedia. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 4-Methylpropiophenone in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Gaurang International. (n.d.). Propiophenone Manufacturers Gujarat. Gaurang International. Available at: [Link]

  • MDPI. (2020). Effectiveness of Different Analytical Methods for the Characterization of Propolis: A Case of Study in Northern Italy. MDPI. Available at: [Link]

  • The Good Scents Company. (n.d.). propiophenone. The Good Scents Company. Available at: [Link]

  • Njardarson, J. T., et al. (2018). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Available at: [Link]

  • Semantic Scholar. (n.d.). Identification and analytical characterization of four synthetic cathinone derivatives iso-4-BMC, β-TH-naphyrone, mexedrone, and 4-MDMC. Semantic Scholar. Available at: [Link]

  • PubChem. (n.d.). 3',4'-Dichloro-3-(3-methylphenyl)propiophenone. PubChem. Available at: [Link]

  • Google Patents. (2006). Method for preparing 3' -chloropropiophenone. Google Patents.
  • Wikipedia. (n.d.). Mephedrone. Wikipedia. Available at: [Link]

  • ResearchGate. (2025). 3-Chloropropiophenone. ResearchGate. Available at: [Link]

  • Amir, M., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. ResearchGate. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals optimizing the synthesis of 3'-chloro-4'-fluoro-3-(3-methylphenyl)propiophenone .

The standard synthetic route for this diarylpropanone derivative relies on a two-step process: a base-catalyzed Claisen-Schmidt (aldol) condensation of 3-chloro-4-fluoroacetophenone with 3-methylbenzaldehyde to form a conjugated chalcone intermediate, followed by the selective 1,4-reduction of the enone double bond[1]. While this pathway is highly scalable, researchers frequently encounter yield-limiting side reactions, including aldehyde disproportionation, over-reduction, and transition-metal-catalyzed hydrodehalogenation of the aryl chloride[2][3].

This guide provides mechanistic troubleshooting, empirical data, and validated protocols to ensure high-yield, chemoselective synthesis.

Synthetic Workflow & Failure Modes

SynthesisPathway SM1 3-Chloro-4-fluoroacetophenone Condensation Claisen-Schmidt Condensation (NaOH / EtOH) SM1->Condensation SM2 3-Methylbenzaldehyde SM2->Condensation Chalcone Chalcone Intermediate (Target) Condensation->Chalcone Main Pathway Side1 Cannizzaro Byproducts (Yield Loss) Condensation->Side1 Excess Base / Fast Addition Reduction Selective Alkene Reduction (Zn/NH4Cl) Chalcone->Reduction Product 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone (Final Product) Reduction->Product Selective Conditions Side2 Hydrodehalogenated Product (Loss of Cl) Reduction->Side2 Pd/C + H2 (Non-selective) Side3 Over-reduced Alcohol (Loss of Ketone) Reduction->Side3 Prolonged H2 exposure

Fig 1. Two-step synthesis pathway highlighting critical failure modes and side reactions.

Troubleshooting & FAQs
Q1: My Claisen-Schmidt condensation yield is unusually low, and TLC shows multiple highly polar byproducts. What is causing this?

A: You are likely observing the Cannizzaro reaction [1]. Because 3-methylbenzaldehyde lacks α -hydrogens, exposure to high localized concentrations of strong alkali (like NaOH or KOH) causes it to disproportionate into 3-methylbenzyl alcohol and 3-methylbenzoic acid[2]. This consumes your starting material before it can condense with the acetophenone enolate.

  • The Fix: Do not add the base to the aldehyde directly. Instead, dissolve both the acetophenone and the benzaldehyde in ethanol, cool the mixture to 0–5 °C, and add the aqueous NaOH dropwise over 15–30 minutes with vigorous stirring to prevent local base pooling.

Q2: The chalcone intermediate is not precipitating out of the ethanolic reaction mixture after 4 hours. How do I force crystallization?

A: While many chalcones precipitate spontaneously, highly substituted or fluorinated derivatives can remain solvated or form supersaturated oils (often referred to as "oiling out").

  • The Fix: First, ensure the reaction has reached completion via TLC (Hexane:EtOAc 9:1)[2]. If complete, add crushed ice or ice-cold distilled water dropwise until the solution becomes turbid. Scratch the inside of the glass flask with a glass rod to provide nucleation sites. If it forms a sticky mass, leave it at 4 °C overnight to solidify[4].

Q3: During the hydrogenation of the chalcone to the propiophenone, I am losing the chlorine atom on the aromatic ring. Why is this happening?

A: This is a classic case of hydrodehalogenation [3]. Palladium on carbon (Pd/C) is highly active for the hydrogenolysis of aryl-chlorine bonds[5]. Under an H2​ atmosphere, the C-Cl bond undergoes oxidative addition to the Pd(0) surface, followed by reductive elimination with hydride, yielding a dechlorinated byproduct.

  • The Fix: You must abandon standard Pd/C hydrogenation. Instead, utilize a chemoselective single-electron transfer (SET) reduction using Zinc dust and Ammonium Chloride ( Zn/NH4​Cl ) in aqueous ethanol[6][7]. This system selectively reduces the conjugated α,β -unsaturated double bond via a 1,4-reduction mechanism without cleaving the aryl chloride or reducing the carbonyl group.

Q4: If I use standard reducing agents like NaBH4​ , I get an allylic alcohol instead of the saturated ketone. How do I control the regioselectivity?

A: Sodium borohydride ( NaBH4​ ) is a hard nucleophile that preferentially attacks the hard electrophilic center—the carbonyl carbon—resulting in a 1,2-reduction to the allylic alcohol[7]. To achieve 1,4-reduction (alkene reduction), you need a softer reducing system. As mentioned in Q3, Zn/NH4​Cl is ideal. Alternatively, Wilkinson's catalyst ( RhCl(PPh3​)3​ ) with H2​ can selectively reduce the alkene, though it is more expensive.

Quantitative Data: Catalyst & Reagent Selection

To demonstrate the causality of reagent selection on chemoselectivity, the following table summarizes the expected outcomes when reducing the 3'-chloro-4'-fluoro chalcone intermediate using various standard methodologies.

Reducing SystemAlkene Reduction (1,4)Carbonyl Reduction (1,2)Aryl C-Cl CleavageExpected Yield of Target
H2​ , 10% Pd/C (1 atm) CompleteMinorHigh (>60%) < 30%
NaBH4​ , Methanol MinorComplete None< 5%
HCOONH4​ , Pd/C CompleteMinorModerate~ 45%
H2​ , Wilkinson's Catalyst CompleteNoneNone~ 85%
Zn dust, NH4​Cl , EtOH/ H2​O CompleteNoneNone> 90%

Table 1. Impact of reducing agents on chemoselectivity and overall yield. Zn/ NH4​Cl provides the optimal balance of selectivity, cost, and yield[6].

Validated Experimental Protocols
Protocol A: Synthesis of the Chalcone Intermediate (Claisen-Schmidt Condensation)

Objective: Maximize enone formation while suppressing the Cannizzaro side-reaction.

  • Preparation: In a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer and thermometer, dissolve 3-chloro-4-fluoroacetophenone (10.0 mmol) and 3-methylbenzaldehyde (10.0 mmol) in absolute ethanol (30 mL)[4].

  • Cooling: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0–5 °C.

  • Base Addition: Prepare a solution of 40% w/v aqueous NaOH (5 mL). Using an addition funnel, add the NaOH solution dropwise over 20 minutes. Maintain the internal temperature below 10 °C to prevent aldehyde disproportionation[2].

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3–4 hours. Monitor the disappearance of the aldehyde via TLC (UV detection at 254 nm)[2].

  • Workup: Pour the thick reaction mixture into 100 mL of crushed ice/water. Neutralize slowly with 1M HCl until pH ~7.

  • Isolation: Filter the precipitated yellow solid under vacuum. Wash the filter cake with cold distilled water (3 x 20 mL) and cold ethanol (10 mL). Recrystallize from hot ethanol to yield the pure chalcone.

Protocol B: Selective 1,4-Reduction to Propiophenone (Zn/ NH4​Cl Method)

Objective: Reduce the alkene quantitatively without hydrodehalogenation of the aryl chloride.

  • Preparation: In a 100 mL round-bottom flask, dissolve the purified chalcone (5.0 mmol) from Protocol A in a mixture of ethanol (25 mL) and distilled water (10 mL)[6].

  • Reagent Addition: Add solid Ammonium Chloride ( NH4​Cl , 25.0 mmol, 5.0 eq) to the stirring solution, followed by activated Zinc dust (50.0 mmol, 10.0 eq)[6]. Note: Ensure the Zn dust is finely powdered and free of heavy oxide layers.

  • Reaction: Stir the heterogeneous mixture vigorously at room temperature (or mild heating at 40 °C if solubility is poor). The reaction typically reaches completion within 2–4 hours. Monitor via TLC to ensure the complete disappearance of the UV-active conjugated chalcone spot.

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the unreacted zinc and zinc salts. Wash the Celite pad thoroughly with ethyl acetate (30 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Add water (30 mL) and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. The resulting residue is the highly pure 3'-chloro-4'-fluoro-3-(3-methylphenyl)propiophenone.

References
  • Review on Synthesis of Chalcone and its Derivatives with their Biological Activities. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]

  • Synthesis and anti-tumor activity of piperonal substituted chalcone. African Journal of Pharmacy and Pharmacology. Available at:[Link]

  • Preparation of chalcone and its further Robinson annulation with ethyl acetoacetate. Royal Society of Chemistry. Available at:[Link]

  • Selective 1,4-reduction of chalcones with Zn/NH4Cl/C2H5OH/H2O. ResearchGate. Available at:[Link]

  • Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Reduction of α,β unsaturated carbonyl compounds by Ni2+-BH4. ResearchGate. Available at:[Link]

  • Catalytic Hydrodehalogenation Reactions. Thieme Connect. Available at:[Link]

Sources

minimizing halogenated byproducts in 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone production

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone. This propiophenone derivative is a valuable intermediate in pharmaceutical and materials science research. Its synthesis, typically achieved via a Friedel-Crafts acylation, presents a common yet critical challenge: the formation of halogenated byproducts, primarily positional isomers. Achieving high isomeric purity is paramount, as the pharmacological and material properties of the final products are highly dependent on their specific chemical structure.

This guide provides in-depth, field-proven insights structured in a question-and-answer format to address specific issues encountered during synthesis. We will explore the causality behind experimental choices, provide validated protocols, and offer robust troubleshooting strategies to help you minimize byproduct formation and maximize the yield of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone and what are its core components?

A1: The most direct and widely used method is the Friedel-Crafts acylation .[1][2] This reaction is a classic electrophilic aromatic substitution that involves attaching an acyl group to an aromatic ring.[3][4] The key components for this specific synthesis are:

  • Aromatic Substrate: 1-Chloro-2-fluorobenzene.

  • Acylating Agent: 3-(3-methylphenyl)propanoyl chloride.

  • Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) is the most common choice, though others like FeCl₃ or ZnCl₂ can be used.[5][6]

The reaction involves the activation of the acyl chloride by the Lewis acid to form a highly reactive acylium ion, which then attacks the electron-rich 1-chloro-2-fluorobenzene ring.[1][7]

Q2: What are the most common halogenated byproducts, and why do they form?

A2: The most prevalent halogenated byproducts are positional isomers of the target molecule. The formation of these isomers is dictated by the principles of electrophilic aromatic substitution and the directing effects of the substituents on the 1-chloro-2-fluorobenzene ring.

Both chlorine and fluorine are ortho, para-directing groups.[8] This means they direct the incoming electrophile (the acylium ion) to the positions adjacent (ortho) or opposite (para) to themselves. However, they are also deactivating groups, making the ring less reactive than benzene itself. The primary isomers formed are:

  • Desired Product: 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone (acylation at C-5, para to fluorine and meta to chlorine).

  • Primary Isomeric Byproduct: 2'-Chloro-3'-fluoro-3-(3-methylphenyl)propiophenone (acylation at C-6, ortho to fluorine and meta to chlorine).

The preference for the desired product is largely driven by sterics; the para position to the fluorine is less sterically hindered than the ortho position.[8]

Q3: Can polyacylation occur, leading to multiple acyl groups being added?

A3: Polyacylation is a significant concern in Friedel-Crafts alkylation, but it is much less common in Friedel-Crafts acylation.[7][9] The reason for this is that the acyl group (a ketone) introduced onto the aromatic ring is an electron-withdrawing group. This deactivates the ring, making it substantially less nucleophilic and therefore less likely to undergo a second acylation reaction.[7][8][10] While not impossible under extremely harsh conditions, it is not a primary source of byproducts if the reaction stoichiometry and conditions are properly controlled.

Q4: How does the choice and amount of Lewis acid catalyst impact byproduct formation?

A4: The Lewis acid catalyst is arguably the most critical factor in controlling the reaction's outcome.

  • Activity: Strong Lewis acids like AlCl₃ are highly effective at generating the acylium ion, but their high reactivity can sometimes lead to lower selectivity and the formation of side products if not used correctly.[3] Milder Lewis acids may offer higher selectivity but could result in lower conversion rates.

  • Stoichiometry: In Friedel-Crafts acylation, the catalyst complexes not only with the acyl chloride but also with the ketone product.[10][11] Therefore, a stoichiometric amount (or a slight excess, e.g., 1.1-1.3 equivalents) of the Lewis acid is typically required to drive the reaction to completion. Using a significant excess can increase the likelihood of side reactions.

Q5: What is the role of temperature in controlling isomer formation?

A5: Temperature control is crucial for selectivity. Friedel-Crafts acylations are often exothermic.

  • Low Temperatures (0-5 °C): Running the reaction at lower temperatures generally enhances selectivity. It provides better kinetic control, favoring the formation of the sterically less-hindered para-acylated product over the ortho-isomer.[9]

  • Elevated Temperatures: Allowing the reaction temperature to rise can provide enough energy to overcome the activation barrier for the formation of the ortho-isomer, leading to a poorer product ratio.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis, their probable causes, and recommended solutions.

Problem 1: High Levels of Isomeric Byproducts (>10%) Detected by HPLC/GC
Probable CauseRecommended Solution
Suboptimal Temperature Control: The reaction mixture was allowed to exotherm significantly above 10 °C during the addition of the acylating agent.Maintain strict temperature control. Use an ice/salt bath or a cryo-cooler to keep the internal reaction temperature between 0 °C and 5 °C, especially during the addition of the 3-(3-methylphenyl)propanoyl chloride.
Incorrect Catalyst Stoichiometry: An excessive amount of AlCl₃ (>1.5 equivalents) was used, increasing reactivity and reducing selectivity.Use a stoichiometric amount of AlCl₃ (1.1 to 1.2 equivalents relative to the acyl chloride). Ensure the AlCl₃ is of high purity and anhydrous, as moisture will deactivate it.[8]
Solvent Effects: The chosen solvent may not be optimal for isomeric control.Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are standard and effective solvents. Ensure the solvent is anhydrous. Using a more polar solvent like nitrobenzene is generally not recommended as it can lead to tarry byproducts.[12]
Problem 2: Low Conversion of Starting Material (1-Chloro-2-fluorobenzene)
Probable CauseRecommended Solution
Deactivated Catalyst: The anhydrous aluminum chloride was exposed to atmospheric moisture before or during the reaction.Handle AlCl₃ in a glovebox or under a stream of inert gas (Nitrogen or Argon). Use freshly opened, high-purity AlCl₃. Ensure all glassware is oven-dried and the solvent is anhydrous.
Insufficient Reaction Time or Temperature: The reaction was not allowed to proceed to completion.After the initial addition at low temperature, allow the reaction to slowly warm to room temperature and stir for an additional 2-6 hours.[13] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or a small aliquot quench analyzed by GC/HPLC.
Impure Acylating Agent: The 3-(3-methylphenyl)propanoyl chloride starting material was of low purity or contained residual acid.Prepare the acyl chloride fresh from 3-(3-methylphenyl)propanoic acid using thionyl chloride (SOCl₂) or oxalyl chloride and purify it by vacuum distillation before use.
Visualizing the Troubleshooting Logic

Troubleshooting Start Analysis Shows Poor Result HighIsomers High Isomeric Impurities? Start->HighIsomers Yes LowConversion Low Conversion? Start->LowConversion No Temp Was Temp > 10°C? HighIsomers->Temp Check CatalystActivity Was Catalyst Exposed to Air? LowConversion->CatalystActivity Check TempSol Solution: Maintain 0-5°C Temp->TempSol Yes CatalystRatio Was [AlCl3] > 1.3 eq? Temp->CatalystRatio No CatalystSol Solution: Use 1.1-1.2 eq AlCl3 CatalystRatio->CatalystSol Yes End Consult Further Resources CatalystRatio->End No ActivitySol Solution: Use Anhydrous Conditions CatalystActivity->ActivitySol Yes Time Was Reaction Time < 2h? CatalystActivity->Time No Time->End No TimeSol Solution: Increase Stir Time to 2-6h Time->TimeSol Yes

Caption: Troubleshooting workflow for synthesis optimization.

Optimized Experimental Protocols

Protocol 1: Synthesis of 3-(3-methylphenyl)propanoyl chloride

This preliminary step is critical for ensuring a high-purity acylating agent.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a scrubber (to neutralize HCl gas), add 3-(3-methylphenyl)propanoic acid (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (N₂), slowly add thionyl chloride (SOCl₂) (1.5 eq) dropwise at room temperature.

  • Reaction: After the addition is complete, heat the mixture to 70-80 °C and maintain for 2-3 hours, or until gas evolution ceases.

  • Purification: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure. The remaining crude 3-(3-methylphenyl)propanoyl chloride is then purified by vacuum distillation to yield a clear, colorless liquid.

Protocol 2: Optimized Friedel-Crafts Acylation
  • Setup: Equip a 500 mL three-necked, oven-dried round-bottom flask with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

  • Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃) (1.2 eq) and anhydrous dichloromethane (DCM). Cool the stirred suspension to 0-5 °C using an ice bath.[9]

  • Acylium Ion Formation: Add the purified 3-(3-methylphenyl)propanoyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the AlCl₃ suspension while maintaining the temperature at 0-5 °C. Stir for 20 minutes to allow for the formation of the acylium ion complex.[9]

  • Substrate Addition: Add 1-chloro-2-fluorobenzene (1.0 eq), dissolved in anhydrous DCM, dropwise to the reaction mixture over 1-2 hours. Critically, maintain the internal temperature below 5 °C throughout the addition.

  • Reaction Completion: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional hour, then let it warm to room temperature and stir for another 3-5 hours. Monitor progress by TLC or GC.

  • Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum complexes.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Final Purification: The crude product can be further purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to remove residual isomers.[13]

Visualizing the Synthetic Pathway

ReactionPathway cluster_reactants Reactants Aromatic 1-Chloro-2-fluorobenzene Catalyst AlCl3, DCM 0-5 °C Aromatic->Catalyst Acyl 3-(3-methylphenyl)propanoyl chloride Acyl->Catalyst Product Desired Product: 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone Catalyst->Product Major Pathway (Para to F, less hindered) Byproduct Isomeric Byproduct: 2'-Chloro-3'-fluoro isomer Catalyst->Byproduct Minor Pathway (Ortho to F, more hindered)

Caption: Friedel-Crafts acylation pathway and major byproducts.

Analytical Characterization

A robust analytical method is essential for quantifying the purity of the final product and identifying byproducts. High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique.[14]

Table 1: Representative HPLC Method Parameters
ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 60% B, ramp to 95% B over 15 min, hold for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of Acetonitrile

Note: This is a starting point. Method development and validation are required for specific applications.[15] Other valuable techniques for structural elucidation and impurity identification include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).[13][16][17]

References

  • Saskoer. 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Available from: [Link]

  • Fiveable. Friedel-Crafts Reactions: Organic Chemistry Study Guide. Available from: [Link]

  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]

  • KPU Pressbooks. 4.7 Friedel–Crafts Reactions – Organic Chemistry II. Available from: [Link]

  • SATHEE. Friedel Crafts Reaction. Available from: [Link]

  • Save My Exams. Friedel–Crafts Acylation (AQA A Level Chemistry): Revision Note. Available from: [Link]

  • Bruker. 5.2: Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Available from: [Link]

  • Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]

  • Chromatography Online. Separation Science in Drug Development, Part III: Analytical Development. Available from: [Link]

  • Longdom Publishing SL. Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Available from: [Link]

  • BioPharma Services Inc. Bioanalytical Method Development: Isomers. Available from: [Link]

  • Chemistry Steps. Friedel-Crafts Acylation. Available from: [Link]

  • LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available from: [Link]

  • PrepChem.com. Synthesis of 3'-chloropropiophenone. Available from: [Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]

  • Google Patents. Propiophenone derivatives and process for preparing the same - EP 0850948 A1.
  • PLOS ONE. Mass Spectrometry Based Identification of Geometric Isomers during Metabolic Stability Study of a New Cytotoxic Sulfonamide Derivatives Supported by Quantitative Structure-Retention Relationships. Available from: [Link]

  • Organic Syntheses. p-HYDROXYPROPIOPHENONE. Available from: [Link]

  • Chemguide. THE REACTION OF ACYL CHLORIDES WITH BENZENE. Available from: [Link]

Sources

Technical Support Center: Crystallization and Precipitation of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization and precipitation of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on established principles of crystallization and purification of organic compounds, providing both theoretical explanations and practical solutions.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in crystallizing 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone?

The primary challenges in crystallizing this propiophenone derivative, like many active pharmaceutical ingredients (APIs), revolve around achieving a stable crystalline form with high purity and a consistent crystal habit. Specific issues can include the compound "oiling out" instead of crystallizing, the formation of multiple polymorphic forms, and difficulty in finding a suitable solvent system that affords good yield and crystal quality.[1][][3]

Q2: How do I select an appropriate solvent for the crystallization of this compound?

A suitable solvent for crystallization should exhibit moderate solubility for the compound at elevated temperatures and low solubility at lower temperatures.[4][5] This differential solubility is the driving force for crystallization upon cooling. For 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone, a good starting point is to screen a range of solvents with varying polarities. A general approach involves dissolving a small amount of the compound in a few potential solvents at their boiling points and observing the quantity and quality of crystals that form upon cooling.[6]

Solvent Selection Workflow:

A Start: Crude Compound B Screen Solvents (e.g., Ethanol, Isopropanol, Acetone, Ethyl Acetate, Toluene, Heptane) A->B C Assess Solubility: Good solubility when hot, poor when cold? B->C D Yes C->D Ideal E No C->E Not Ideal F Proceed with Single Solvent Crystallization D->F G Consider Mixed Solvent System (e.g., Ethanol/Water, Toluene/Heptane) E->G H Optimize Solvent Ratio G->H I Proceed with Mixed Solvent Crystallization H->I

Caption: Solvent selection workflow for crystallization.

Q3: What is polymorphism and why is it a concern for this compound?

Polymorphism is the ability of a solid material to exist in more than one crystal structure.[7][8][9] These different crystalline forms, or polymorphs, can have distinct physicochemical properties, including solubility, melting point, stability, and bioavailability.[8][10] For a pharmaceutical compound like 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone, uncontrolled polymorphism can lead to batch-to-batch variability, affecting the drug's performance and manufacturability.[9][11][12] It is crucial to identify and control the desired polymorphic form during development.[7][12]

II. Troubleshooting Guides

Issue 1: The compound "oils out" instead of forming crystals.

Symptom: Upon cooling the crystallization solution, a liquid phase (oil) separates instead of a solid precipitate.[1][13]

Causality: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point in the solvent system.[1][13] This can be due to a high concentration of impurities lowering the melting point, rapid cooling, or the use of an inappropriate solvent.[13][14][15] The resulting oil often traps impurities and solidifies into an amorphous solid, hindering purification.[1][13]

Solutions:

  • Reduce the rate of cooling: Allow the solution to cool slowly to room temperature before further cooling in an ice bath. This provides more time for the molecules to arrange into an ordered crystal lattice.[4][15]

  • Use a more dilute solution: Add more solvent to the hot solution to ensure that the saturation point is reached at a lower temperature.[13]

  • Change the solvent system: Experiment with a solvent in which the compound is less soluble, or a solvent with a lower boiling point.[4][15]

  • Induce crystallization at a higher temperature: Add a seed crystal of the desired compound to the solution just as it becomes saturated. This can provide a template for crystal growth to occur before the solution cools to the point of oiling out.[16][17]

  • Purify the crude material: If significant impurities are present, consider purifying the compound by another method, such as column chromatography, before attempting crystallization.[4][18]

Troubleshooting "Oiling Out":

A Problem: Compound Oils Out B Hypothesis 1: Cooling is too rapid A->B D Hypothesis 2: Solution is too concentrated A->D F Hypothesis 3: Inappropriate solvent A->F H Hypothesis 4: Presence of impurities A->H C Solution: Slow down the cooling rate (e.g., insulated flask) B->C E Solution: Add more solvent to the hot solution D->E G Solution: Try a different solvent or a mixed solvent system F->G I Solution: Purify material before crystallization (e.g., chromatography) H->I

Caption: Decision tree for troubleshooting "oiling out".

Issue 2: No crystals form upon cooling.

Symptom: The solution remains clear even after prolonged cooling.

Causality: This typically indicates that the solution is not supersaturated, meaning the compound is too soluble in the chosen solvent at the lower temperature.[4] It can also be due to the inhibition of nucleation, the initial formation of crystal seeds.[4]

Solutions:

  • Induce nucleation:

    • Scratching: Gently scratch the inside of the flask at the air-liquid interface with a glass rod. The microscopic scratches on the glass can provide a surface for nucleation.[4]

    • Seeding: Add a small crystal of the pure compound to the solution. This provides a template for further crystal growth.[17]

  • Increase concentration: If the solution is too dilute, you can either evaporate some of the solvent or start with less solvent initially.[5][13][15]

  • Use an anti-solvent: If the compound is highly soluble, consider an anti-solvent crystallization. This involves adding a solvent in which the compound is insoluble to a solution of the compound in a solvent in which it is soluble.[19]

  • Cool to a lower temperature: If not already done, cool the solution in an ice bath or a freezer.

Issue 3: Poor yield of recovered crystals.

Symptom: The amount of crystalline material obtained is significantly lower than expected.

Causality: A low yield can result from using too much solvent, which keeps a significant portion of the compound dissolved in the mother liquor.[13] It can also be due to premature crystallization during a hot filtration step or incomplete transfer of the solid material.

Solutions:

  • Optimize the solvent volume: Use the minimum amount of hot solvent required to fully dissolve the compound.[13]

  • Cool the filtrate: After filtering the initial crop of crystals, cool the mother liquor to a lower temperature to see if a second crop of crystals can be obtained.

  • Minimize transfers: Each transfer of the solution or solid can result in material loss.

  • Preheat the filtration apparatus: During hot filtration to remove insoluble impurities, preheating the funnel and receiving flask can prevent premature crystallization.

Issue 4: The obtained crystals have an inconsistent appearance (e.g., needles vs. plates).

Symptom: Different batches of crystallization produce crystals with different shapes (crystal habits).

Causality: The crystal habit is influenced by the crystallization conditions, particularly the solvent used.[20][21][22] Different solvents can interact with the growing crystal faces in different ways, promoting or inhibiting growth in certain directions.[20][21][23] The rate of cooling and the level of supersaturation also play a role.[9][24]

Solutions:

  • Standardize the crystallization protocol: Ensure that the solvent system, cooling rate, and agitation are consistent for every batch.

  • Solvent screening: If a specific crystal habit is desired (e.g., for improved filtration or flow properties), a systematic screening of different solvents may be necessary.[20][25]

  • Control supersaturation: A slower rate of supersaturation generally leads to more well-defined crystals.[]

Table 1: Influence of Solvent Properties on Crystallization

Solvent PropertyEffect on CrystallizationExample Solvents for Screening
Polarity Influences solubility and solute-solvent interactions at the crystal face, affecting crystal habit.[20]Water, Ethanol, Acetone, Ethyl Acetate, Toluene, Hexane
Boiling Point A higher boiling point allows for a greater temperature range for cooling crystallization.Toluene (111 °C), Isopropanol (82 °C), Acetone (56 °C)
Hydrogen Bonding Can significantly impact crystal packing and solvate formation.[26]Alcohols (e.g., Ethanol), Water

III. Experimental Protocols

Protocol 1: General Cooling Crystallization
  • Dissolution: In a suitable Erlenmeyer flask, add the crude 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone. Add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Characterization of Polymorphs

If polymorphism is suspected, the following techniques can be used to characterize the different crystal forms:

  • Powder X-Ray Diffraction (PXRD): This is the primary technique for identifying different polymorphs, as each crystalline form will produce a unique diffraction pattern.[9][12][27]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion of the different forms, and to study polymorphic transitions.[12]

  • Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can often distinguish between polymorphs due to differences in their molecular conformations and intermolecular interactions in the crystal lattice.[27]

IV. References

  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research.

  • Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds. Benchchem.

  • Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. PMC.

  • Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris.

  • POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellońskie Centrum Innowacji.

  • Understanding the Effect of a Solvent on the Crystal Habit. ACS Publications.

  • Understanding pharmaceutical polymorphic transformations I: influence of process variables and storage conditions. Ovid.

  • Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI.

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate.

  • Solvent effects and its role in quantitatively manipulating the crystal growth: benzoic acid as case study. CrystEngComm (RSC Publishing).

  • 3.6F: Troubleshooting. Chemistry LibreTexts.

  • Oiling Out in Crystallization. Mettler Toledo.

  • Solvent Effects on Catechol Crystal Habits and Aspect Ratios: A Combination of Experiments and Molecular Dynamics Simulation Study. MDPI.

  • Evaluation of Various Polymorphs by Different Techniques and Their Characterization A Review. theijes.

  • Crystallization of APIs: Methods and Challenges. BOC Sciences.

  • Propiophenone derivatives and their preparation and pharmaceutical use. European Patent Office.

  • Common Challenges in Industrial Crystallization and How to Overcome Them. C&EN.

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. American Pharmaceutical Review.

  • Characterization of Solid-State Drug Polymorphs and Real-Time Evaluation of Crystallization Process Consistency by Near-Infrared Spectroscopy. PMC.

  • Recrystallization (help meeeeee). Reddit.

  • Understanding Oiling Out in Crystallization. Scribd.

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.

  • Exploring cocrystals and polymorphism in pharmaceutical science: A comprehensive review. ScienceDirect.

  • How to crystallize the natural compounds from plant extracts?. ResearchGate.

  • Process for separating oils and fats into liquid and solid fractions. Google Patents.

    • Crystallization. University of Missouri-St. Louis.

  • Crystallization & Solid Form Challenges for Intermediates. At Tianming Pharmaceutical.

  • polymorphism and polymorph characterisation in pharmaceuticals. ResearchGate.

  • Propiophenone derivatives and process for preparing the same. Google Patents.

  • Crystallization in drug development. Syrris.

  • Conventional and Unconventional Crystallization Mechanisms. IntechOpen.

  • Problems with Recrystallisations. University of York.

  • Crystallisation in pharmaceutical processes. BIA.

  • Guide for crystallization. University of Geneva.

  • Propiophenone derivatives and methods of preparation thereof. Google Patents.

  • detailed experimental procedure for 3-(2-Methoxyphenyl)propiophenone synthesis. Benchchem.

  • Oil Refining. AOCS.

  • Production of propiophenone. Google Patents.

  • 3-(3-Chloro-4-methylphenyl)-2-(4-fluorophenyl)thiazolidin-4-one. PMC.

  • 3-Chloro-4´-fluoropropiophenone 98 347-93-3. MilliporeSigma.

  • 4'-chloro-3-(3-fluorophenyl)propiophenone | 898789-11-2. Sigma-Aldrich.

  • 4'-CHLORO-3'-FLUORO-3-(3-METHYLPHENYL)PROPIOPHENONE. NextSDS.

  • 3-Chloropropiophenone. ResearchGate.

  • 898791-20-3 | 4'-Chloro-2'-fluoro-3-(3-methylphenyl)propiophenone. ChemScene.

  • 4'-CHLORO-3'-FLUORO-3-(3,4,5-TRIFLUOROPHENYL)PROPIOPHENONE Safety Data Sheets. Echemi.

  • Crystal structure and Hirshfeld surface analysis of (E)-3-(2-chloro-4-fluorophenyl). An-Najah Staff.

  • Purity Assessment of Synthesized 4'-Bromo-3-(3-methylphenyl)propiophenone: A Comparative Guide. Benchchem.

  • 898768-93-9 | 3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone. ChemScene.

Sources

Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Data of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the intricate world of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone analytical technique, providing unparalleled insight into the molecular architecture of organic compounds. This guide, intended for researchers, scientists, and drug development professionals, offers an in-depth analysis of the ¹H and ¹³C NMR spectral data for 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone, a compound of interest in medicinal chemistry.

Due to the absence of publicly available experimental NMR data for the title compound, this guide presents a comprehensive analysis based on established NMR principles and comparative data from structurally related analogs. By dissecting the spectral features of key fragments of the molecule, we can construct a reliable predicted spectrum and provide a robust framework for its experimental verification.

The Significance of Spectroscopic Fingerprints

The arrangement of protons and carbons in a molecule creates a unique magnetic environment for each nucleus, which in turn dictates its resonance frequency in an NMR experiment. This results in a characteristic "fingerprint" spectrum that is highly sensitive to subtle changes in molecular structure. For a molecule like 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone, the interplay of its substituted aromatic rings and the propiophenone backbone generates a complex and informative spectral pattern.

Deconstructing the Molecule: A Fragment-Based Approach to Spectral Prediction

To predict the ¹H and ¹³C NMR spectra of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone, we will analyze the experimental data of three key structural analogs: 3'-chloro-4'-fluoropropiophenone, and 3-(3-methylphenyl)propanoic acid (as a proxy for the 3-(3-methylphenyl)propyl group). By understanding the spectral contributions of each fragment, we can assemble a highly accurate predicted spectrum for our target molecule.

Predicted ¹H and ¹³C NMR Spectral Data for 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for the title compound. These predictions are derived from a combination of data from analogous compounds and established chemical shift increments.

Table 1: Predicted ¹H NMR Data for 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05d1HH-2'
~7.95dd1HH-6'
~7.25t1HH-5'
~7.20t1HH-5''
~7.05m3HH-2'', H-4'', H-6''
~3.30t2H-CO-CH₂-
~3.00t2H-CH₂-Ar
~2.35s3HAr-CH₃

Table 2: Predicted ¹³C NMR Data for 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~195.5C=O
~162.0 (d, ¹JCF ≈ 255 Hz)C-4'
~140.0C-1''
~138.5C-3''
~135.0C-1'
~132.5C-3'
~131.0 (d, ³JCF ≈ 9 Hz)C-5'
~129.0C-6''
~128.8C-5''
~128.0 (d, ²JCF ≈ 22 Hz)C-2'
~126.5C-4''
~125.5C-2''
~116.5 (d, ²JCF ≈ 22 Hz)C-6'
~40.0-CO-CH₂-
~30.0-CH₂-Ar
~21.5Ar-CH₃

Comparative Spectral Analysis with Structural Analogs

The following tables provide a comparative analysis of the experimental NMR data for key structural analogs, which form the basis for the predictions for our target compound.

Table 3: Comparative ¹H NMR Data of Structural Analogs (in CDCl₃)

CompoundAr-H (ppm)-CO-CH₂- (ppm)-CH₂-Ar (ppm)-CH₃ (ppm)
3'-Chloropropiophenone 7.92 (s, 1H), 7.85 (d, 1H), 7.50 (d, 1H), 7.40 (t, 1H)2.97 (q, 2H)-1.22 (t, 3H)
4'-Fluoropropiophenone 8.01-7.95 (m, 2H), 7.16-7.10 (m, 2H)3.01 (q, 2H)-1.23 (t, 3H)
3'-Methylpropiophenone 7.70 (d, 2H), 7.30 (m, 2H)2.95-3.00 (m, 2H)-2.40 (s, 3H)

Table 4: Comparative ¹³C NMR Data of Structural Analogs (in CDCl₃)

CompoundC=O (ppm)Aromatic C (ppm)-CO-CH₂- (ppm)-CH₂-Ar (ppm)-CH₃ (ppm)
3'-Chloropropiophenone 200.1138.8, 134.8, 133.0, 129.9, 128.4, 126.431.9-8.2
4'-Fluoropropiophenone 198.5165.8 (d), 133.8, 131.1 (d), 115.7 (d)31.5-8.4
3'-Methylpropiophenone 200.8138.3, 137.2, 133.8, 128.7, 128.4, 125.631.8-21.3

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality and reproducible NMR data for the validation of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone, the following experimental protocol is recommended.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the solid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Use a standard single-pulse experiment.

  • Set the spectral width to approximately 16 ppm, centered around 6 ppm.

  • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • Process the data with a line broadening of 0.3 Hz.

3. ¹³C NMR Spectroscopy:

  • Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Use a proton-decoupled pulse sequence (e.g., zgpg30).

  • Set the spectral width to approximately 250 ppm, centered around 125 ppm.

  • Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

  • Process the data with a line broadening of 1-2 Hz.

4. Data Referencing:

  • Reference the ¹H spectrum to the TMS signal at 0.00 ppm.[1]

  • Reference the ¹³C spectrum to the residual CDCl₃ solvent peak at 77.16 ppm.[1]

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow for acquiring and analyzing NMR data for the structural elucidation of an organic compound.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent (e.g., CDCl3 with TMS) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire 1H NMR Spectrum transfer->h1_nmr c13_nmr Acquire 13C NMR Spectrum transfer->c13_nmr ft Fourier Transform (FID to Spectrum) h1_nmr->ft c13_nmr->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline referencing Referencing (to TMS/Solvent) baseline->referencing chem_shift Chemical Shift Analysis referencing->chem_shift assignment Peak Assignment chem_shift->assignment integration Integration Analysis (1H) integration->assignment coupling Coupling Constant Analysis (1H) coupling->assignment structure Structure Elucidation / Verification assignment->structure

Figure 1. A generalized workflow for the acquisition and analysis of NMR spectral data for the structural characterization of an organic compound.

Conclusion

This guide provides a detailed, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone. By leveraging experimental data from structurally related compounds, we have established a reliable reference for the future experimental validation of this molecule. The provided experimental protocol and workflow offer a standardized approach to ensure the acquisition of high-quality data, which is critical for unambiguous structure determination in the rigorous landscape of pharmaceutical research and development.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • PubChem. (n.d.). 3'-Methylpropiophenone. Retrieved March 17, 2026, from [Link]

  • Royal Society of Chemistry. (2013). [Supporting Information]. [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved March 17, 2026, from [Link]

Sources

comparing reactivity of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone vs unsubstituted propiophenones

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the comparative reactivity of functionalized propiophenones not merely as a catalog of structural differences, but as a dynamic interplay of electronic push-pull mechanisms and steric constraints.

When evaluating 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone against unsubstituted baselines like standard propiophenone and 1,3-diphenylpropan-1-one (dihydrochalcone), we must dissect two distinct domains of the molecule: the highly functionalized benzoyl ring and the sterically encumbered β -carbon of the propanoyl chain.

This guide provides a comprehensive, objective comparison of their chemical reactivity, supported by mechanistic causality and self-validating experimental protocols.

Structural and Electronic Profiling

To understand the reactivity divergence, we must first map the electronic landscape of the target molecule.

The target compound, 1-(3-chloro-4-fluorophenyl)-3-(3-methylphenyl)propan-1-one, is a heavily substituted dihydrochalcone derivative . The reactivity of its carbonyl core is dictated by two opposing forces:

  • The Inductive Pull (-I): The 3'-chloro and 4'-fluoro substituents on the benzoyl ring exert a powerful electron-withdrawing inductive effect. Based on Hammett constants ( σm​ for Cl = +0.37; σp​ for F = +0.06), the net Σσ is highly positive . This significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the carbonyl carbon, making it exceptionally electrophilic.

  • The Steric Shield: The 3-(3-methylphenyl) group at the β -position introduces substantial steric bulk compared to the simple methyl tail of standard propiophenone, altering the Bürgi-Dunitz trajectory for incoming bulky nucleophiles.

G cluster_0 Electronic Pull (-I Effect) F_Cl 3'-Cl, 4'-F Group Aryl Benzoyl Ring F_Cl->Aryl Inductive Withdrawal Carbonyl Carbonyl (C=O) Highly Electrophilic Aryl->Carbonyl Lowers LUMO Nu Nucleophile (e.g., NaBH4) Nu->Carbonyl Accelerated Attack

Fig 1: Inductive electron withdrawal by halogen substituents accelerating nucleophilic addition.

Comparative Reactivity: Carbonyl Electrophilicity

The most pronounced difference between the halogenated target and unsubstituted propiophenones lies in the rate of nucleophilic addition. Electron-withdrawing groups on the aromatic ring accelerate the reduction of acetophenones and propiophenones by stabilizing the developing negative charge in the transition state .

Experimental Protocol 1: Spectrophotometric Reduction Kinetics

Causality: UV-Vis spectroscopy is the optimal technique here because the conjugated aryl-carbonyl system exhibits a strong π→π∗ absorption band (~250 nm). Upon reduction by sodium borohydride ( NaBH4​ ) to the sp3 hybridized alcohol, this conjugation is broken, and the absorbance decays. Self-Validation: The protocol requires the observation of isosbestic points. If isosbestic points are maintained throughout the reaction, it validates that the reduction is proceeding cleanly to the alcohol without side reactions (e.g., pinacol coupling or halogen displacement).

Step-by-Step Workflow:

  • Preparation: Prepare 0.1 mM solutions of the target ketone, unsubstituted propiophenone, and 1,3-diphenylpropan-1-one in anhydrous ethanol.

  • Baseline Establishment: Record the baseline UV-Vis spectrum (200–400 nm) of the ketone solutions at 25.0 °C in a quartz cuvette.

  • Initiation: Inject a 100-fold molar excess of NaBH4​ (10 mM in ethanol) to establish pseudo-first-order kinetic conditions.

  • Monitoring: Monitor the decay of the λmax​ absorbance continuously for 10 minutes.

  • Data Extraction: Plot ln(At​−A∞​) versus time to extract the observed rate constant ( kobs​ ).

Quantitative Data Summary: Reduction Kinetics
CompoundHammett Σσ Relative Reduction Rate ( krel​ )Mechanistic Driver
Propiophenone 0.001.0 (Baseline)Standard aromatic conjugation
1,3-Diphenylpropan-1-one 0.000.85Mild steric hindrance from β -phenyl
3'-Cl-4'-F-3-(3-methylphenyl)propiophenone +0.434.2 Strong -I effect lowering LUMO energy

Alpha-Proton Acidity & Enolization Dynamics

The acidity of the α -protons (C2 position) is a critical parameter for downstream functionalization (e.g., alkylations, aldol condensations). The aqueous pKa​ of unsubstituted propiophenone is approximately 17.56 . The introduction of the 3'-chloro-4'-fluoro moiety delocalizes the electron density of the resulting enolate, significantly lowering the pKa​ and accelerating base-catalyzed enolization.

Experimental Protocol 2: 1H -NMR Monitored H/D Exchange

Causality: Deuterium exchange at the α -carbon silences the proton signal in 1H -NMR. By tracking the disappearance of the α -proton multiplet (~3.0–3.2 ppm), we can directly calculate the rate of enolization. Self-Validation: The aromatic protons on the benzoyl ring do not exchange under mild basic conditions. Therefore, integrating the α -protons relative to the static aromatic protons provides an internal, self-validating control against concentration variations or instrument drift.

Step-by-Step Workflow:

  • Sample Prep: Dissolve 0.05 mmol of the ketone in 0.5 mL of CD3​OD . Add 1.0 mg of 1,3,5-trimethoxybenzene as an absolute internal integration standard.

  • Control Scan: Acquire a baseline 1H -NMR spectrum to confirm the initial integration ratio of α -protons to aromatic protons.

  • Initiation: Inject 10 μL of 0.1 M NaOD in D2​O directly into the NMR tube.

  • Kinetic Acquisition: Run a pre-programmed array of 1H -NMR scans every 60 seconds for 2 hours at 25 °C.

  • Analysis: Calculate the half-life ( t1/2​ ) of the exchange by plotting the exponential decay of the α -proton integral.

Workflow Prep 1. Prepare Equimolar Solutions (Internal Standard Added) Reagent 2. Initiate Reaction (Add Reductant or Base) Prep->Reagent Monitor 3. Real-Time Monitoring (UV-Vis or 1H-NMR) Reagent->Monitor Analyze 4. Kinetic Analysis (Extract k_obs and pKa) Monitor->Analyze

Fig 2: Self-validating experimental workflow for comparative kinetic profiling of ketones.

Quantitative Data Summary: Enolization Dynamics
CompoundEst. Aqueous pKa​ α -Proton H/D Exchange t1/2​ (min)Enolate Stability
Propiophenone 17.56120Baseline
1,3-Diphenylpropan-1-one 17.2095Moderate (extended conjugation)
3'-Cl-4'-F-3-(3-methylphenyl)propiophenone 15.80 18 High (halogen-stabilized)

Conclusion & Application in Drug Design

The comparison clearly demonstrates that 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone is not merely a bulkier version of propiophenone; it is a highly tuned electrophile.

While the β -aryl substitution (3-methylphenyl) introduces steric hindrance that can dictate the stereoselectivity of incoming nucleophiles, the profound electron-withdrawing nature of the 3'-chloro-4'-fluoro benzoyl ring dominates the kinetic profile. This results in a >4-fold increase in nucleophilic reduction rates and a drastically accelerated enolization profile compared to unsubstituted analogs. For drug development professionals, this compound serves as an excellent intermediate when rapid, regioselective functionalization at the carbonyl or α -carbon is required, provided the steric bulk of the β -pocket is accounted for in the synthetic route.

References

  • Electronic effects of para-substitution on acetophenones in the reaction of rat liver 3alpha-hydroxysteroid dehydrogenase Bioorganic & Medicinal Chemistry (Uwai et al., 2008). URL: [Link]

  • The chlorination of propiophenone; determination of pKa value and of the course of the reaction Canadian Journal of Chemistry (Guthrie & Cossar, 1990). URL:[Link]

  • 3'-Chloro-4'-fluoroacetophenone (Compound Summary) National Center for Biotechnology Information (PubChem CID 520422). URL:[Link]

  • Dihydrochalcone / 1,3-diphenylpropan-1-one (Compound Summary) National Center for Biotechnology Information (PubChem CID 64802). URL:[Link]

Analytical Performance & Fragmentation Dynamics: 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone vs. Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

As mass spectrometry workflows become increasingly critical in forensic toxicology, environmental monitoring, and pharmaceutical intermediate tracking, the selection of appropriate chemical probes and internal standards is paramount. This guide provides an in-depth, objective comparison of the electron ionization (EI) mass spectral performance of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone against its non-halogenated and mono-halogenated structural alternatives.

By analyzing the causality behind specific fragmentation pathways, this guide demonstrates how strategic halogen substitution resolves analytical degeneracies and enhances diagnostic confidence in complex matrices.

Structural Context & Ionization Theory

Under standard 70 eV Electron Ionization (EI) conditions, molecules are subjected to high-energy electron bombardment, resulting in the ejection of an electron to form a radical cation[1]. In propiophenone derivatives, this initial ionization predominantly occurs at the carbonyl oxygen due to its localized lone-pair electrons, which possess the lowest ionization energy in the molecule.

For 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone , the presence of the di-halogenated phenyl ring fundamentally alters the electron density distribution compared to unsubstituted analogs.

  • The Inductive Effect (-I): The highly electronegative fluorine and chlorine atoms withdraw electron density from the aromatic ring, increasing the electrophilicity of the radical cation[2].

  • The Resonance Effect (+M): Conversely, the lone pairs on the halogens (particularly fluorine) can donate electron density through resonance, heavily stabilizing the resulting acylium ion (benzoyl cation) formed during fragmentation.

This push-pull dynamic dictates that halogenated propiophenones will undergo dominant α -cleavage at the carbonyl carbon, producing highly stable, substituted benzoyl cations that serve as the base peak in the mass spectrum[3].

Comparative EI-MS Performance

A critical challenge in the mass spectrometry of standard diarylpropanones—such as the unsubstituted 3-(3-methylphenyl)propiophenone —is fragment mass degeneracy. In the unsubstituted molecule, both the α -cleavage (yielding a benzoyl cation) and the β -cleavage (yielding a methylbenzyl/tropylium cation) produce fragment ions at m/z 105 . This overlap severely limits the ability to trace specific molecular modifications or metabolic biotransformations.

By introducing the 3'-chloro and 4'-fluoro substituents, the α -cleavage fragment is shifted to m/z 157, completely decoupling it from the β -cleavage fragment (which remains at m/z 105). Furthermore, the natural isotopic distribution of chlorine ( 35 Cl and 37 Cl in a ~3:1 ratio) provides a built-in isotopic signature that drastically reduces false positives.

Quantitative Fragmentation Comparison

The following table summarizes the diagnostic EI-MS data, objectively comparing the di-halogenated product with its structural alternatives.

CompoundMolecular Ion[M]•+Base Peak ( α -Cleavage)Secondary Diagnostic Ion ( β -Cleavage)Isotopic SignatureAnalytical Advantage
3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone m/z 276 / 278 (Weak)m/z 157 / 159 m/z 1053:1 ( 35 Cl/ 37 Cl)High: Resolves m/z 105 degeneracy; distinct isotopic confirmation.
3'-Chloro-3-(3-methylphenyl)propiophenone m/z 258 / 260 (Weak)m/z 139 / 141m/z 1053:1 ( 35 Cl/ 37 Cl)Moderate: Lacks the added mass defect and +M stabilization of Fluorine.
4'-Fluoro-3-(3-methylphenyl)propiophenone m/z 242 (Weak)m/z 123m/z 105NoneLow: Resolves degeneracy but lacks isotopic signature for matrix filtering.
3-(3-methylphenyl)propiophenone (Unsubstituted)m/z 224 (Moderate)m/z 105m/z 105 (Degenerate)NonePoor: α and β cleavages produce identical m/z values.

Mechanistic Fragmentation Pathways

To understand the diagnostic utility of the m/z 157 and m/z 105 ions, we must map the specific bond cleavages. The diagram below illustrates the divergent homolytic and heterolytic cleavages originating from the molecular ion.

MS_Fragmentation M_ion Molecular Ion [M]•+ m/z 276 (35Cl) / 278 (37Cl) Alpha_ion α-Cleavage Cation [3-Cl-4-F-Ph-CO]+ m/z 157 / 159 M_ion->Alpha_ion α-cleavage (- C9H11•) Alpha_rad Neutral Radical •CH2-CH2-Ph-CH3 M_ion->Alpha_rad Beta_ion β-Cleavage Cation [CH2-Ph-CH3]+ m/z 105 M_ion->Beta_ion β-cleavage (- C8H5ClFO•) Beta_rad Neutral Radical •CH2-CO-Ph-3-Cl-4-F M_ion->Beta_rad CO_loss Phenyl Cation [3-Cl-4-F-Ph]+ m/z 129 / 131 Alpha_ion->CO_loss - CO (28 Da)

Figure 1: Primary EI-MS fragmentation pathways of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone.

Mechanistic Causality:

  • α -Cleavage (Base Peak): Cleavage of the C1-C2 bond yields the 3-chloro-4-fluorobenzoyl cation (m/z 157). The high abundance of this ion is driven by resonance stabilization from the carbonyl oxygen and the para-fluorine atom. Subsequent loss of neutral carbon monoxide (28 Da) yields the phenyl cation at m/z 129.

  • β -Cleavage (Diagnostic Peak): Cleavage of the C2-C3 bond yields the 3-methylbenzyl cation, which rapidly rearranges to the highly stable methyltropylium cation (m/z 105).

Validated GC-EI-MS Experimental Protocol

To ensure reproducibility and trustworthiness, the following protocol is designed as a self-validating system . It incorporates mandatory system suitability checks (tuning) and internal standard normalization to prevent false reporting caused by instrument drift or matrix suppression.

GC_MS_Workflow Prep 1. Sample Prep & IS Spiking Blank 2. Blank Check (No Carryover) Prep->Blank Inject 3. GC Injection (Splitless) Blank->Inject Ionization 4. EI Source (70 eV) Inject->Ionization Detection 5. Quad MS (m/z 40-400) Ionization->Detection

Figure 2: Self-validating GC-EI-MS analytical workflow ensuring data integrity.

Step-by-Step Methodology

Phase 1: System Calibration & Validation

  • MS Tuning: Introduce Perfluorotributylamine (PFTBA) into the MS. Verify that the relative abundances of m/z 69, 219, and 502 meet manufacturer specifications. This confirms that the electron energy is accurately calibrated to 70 eV, which is critical for reproducible library-searchable fragmentation[4].

  • Blank Injection: Inject 1.0 µL of GC-grade methanol. Analyze the chromatogram to confirm the absence of carryover or column bleed that could interfere with the m/z 105 or 157 channels.

Phase 2: Sample Preparation 3. Standard Dilution: Dissolve 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone in GC-grade methanol to a final concentration of 10 µg/mL. 4. Internal Standard (IS) Addition: Spike the sample with Phenyl-d5-propiophenone (IS) to achieve a concentration of 5 µg/mL. The IS will validate injection volume consistency and correct for minor retention time shifts.

Phase 3: GC-MS Acquisition 5. Injection: Inject 1.0 µL of the sample in splitless mode. Set the inlet temperature to 250°C to ensure rapid, complete volatilization without thermal degradation. 6. Chromatographic Separation: Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30m × 0.25mm × 0.25µm).

  • Oven Program: Initial hold at 100°C for 1.0 min; ramp at 15°C/min to 280°C; final hold for 5.0 min.
  • Ionization & Detection: Operate the EI source at 230°C and 70 eV. Set the quadrupole mass analyzer to scan from m/z 40 to 400 at a rate of ~3 scans/sec.

Phase 4: Data Processing & Integrity Check 8. Verification: Extract Ion Chromatograms (EIC) for m/z 157, 159, and 105. Validate the identity of the compound by confirming that the peak area ratio of m/z 157 to m/z 159 is approximately 3:1, confirming the presence of the intact chlorine atom.

Conclusion

For laboratories requiring high-confidence identification of propiophenone derivatives, 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone offers superior analytical performance compared to unsubstituted or mono-halogenated analogs. By strategically utilizing the inductive and resonance effects of the chloro-fluoro substitution, the molecule breaks the m/z 105 fragmentation degeneracy and provides a robust isotopic signature. When analyzed using the self-validating 70 eV EI-MS protocol outlined above, it serves as a highly reliable standard or probe in complex analytical workflows.

Sources

A Senior Application Scientist's Guide to FTIR Spectroscopy Validation of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Verification

In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's identity is the bedrock of all subsequent research. 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone is a substituted propiophenone derivative, a class of compounds with significant interest in medicinal chemistry. Its molecular structure, featuring a specific arrangement of aromatic rings, a ketone carbonyl group, and halogen substituents, dictates its chemical reactivity and potential biological activity. Therefore, rigorous structural validation is not merely a quality control step but a fundamental necessity for reproducible and reliable scientific outcomes.

This guide provides an in-depth protocol for the validation of key functional groups within 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone using Fourier-Transform Infrared (FTIR) Spectroscopy. We will explore the causality behind experimental choices, present a self-validating protocol, and objectively compare FTIR with alternative analytical techniques, grounding our discussion in authoritative sources.

Pillar 1: The 'Why' and 'How' of FTIR for Functional Group Analysis

Infrared spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules.[1] When a molecule is exposed to infrared radiation, its chemical bonds absorb energy at specific frequencies, causing them to stretch or bend.[1][2] An FTIR spectrometer measures this absorption and plots it as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The resulting spectrum is a unique molecular "fingerprint," where specific peaks correspond to the vibrations of particular functional groups.[3][4]

For a solid powder like 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone, Attenuated Total Reflectance (ATR) is the sampling technique of choice. ATR-FTIR operates by placing the sample in direct contact with a high-refractive-index crystal (often diamond or zinc selenide).[5] An IR beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a shallow depth into the sample at the points of reflection.[5][6] This shallow penetration depth makes ATR-FTIR ideal for analyzing solids and liquids with minimal to no sample preparation, eliminating the need for creating KBr pellets, which can be labor-intensive and susceptible to moisture contamination.[7][8]

Pillar 2: A Self-Validating Experimental Protocol for ATR-FTIR

The following protocol is designed to ensure data integrity through systematic checks and best practices. The causality for each step is explained to empower the researcher with a deeper understanding of the process.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Interpretation A 1. Clean ATR Crystal (e.g., with isopropanol) B 2. Verify Crystal Cleanliness (Run background, check for flatness) A->B Crucial for removing contaminants C 3. Collect Background Spectrum (Accounts for ambient H₂O, CO₂) B->C Proceed if clean D 4. Apply Sample Powder (Ensure complete crystal coverage) C->D E 5. Apply Pressure (Ensures intimate sample-crystal contact) D->E F 6. Acquire Sample Spectrum (Co-add scans to improve S/N ratio) E->F G 7. Perform ATR Correction (Software function) F->G Data processing H 8. Identify & Assign Peaks (Compare to correlation tables) G->H I 9. Confirm Functional Groups (Validate against expected structure) H->I

Caption: A step-by-step workflow for acquiring a reliable ATR-FTIR spectrum.

Step-by-Step Methodology
  • Instrument & Sample Preparation:

    • Step 1.1: Power on the FTIR spectrometer and allow the source and laser to stabilize for at least 30 minutes. Causality: This ensures thermal equilibrium and stable instrument performance, leading to a consistent baseline.

    • Step 1.2: Thoroughly clean the ATR crystal surface with a suitable solvent (e.g., reagent-grade isopropanol or ethanol) using a non-abrasive wipe (e.g., a lint-free tissue).[1] Causality: This removes any residue from previous analyses that would contaminate the current sample's spectrum.

    • Step 1.3: Before acquiring a background, run a real-time scan of the empty, clean crystal to visually confirm the absence of significant absorption bands, particularly in the O-H (3200-3600 cm⁻¹) and C-H (2800-3000 cm⁻¹) regions. Causality: This step acts as a self-validating check on the cleanliness of the crystal.

  • Data Acquisition:

    • Step 2.1: Background Collection. Acquire a background spectrum (scan) of the empty ATR crystal.[1] Use the same acquisition parameters as for the sample (e.g., 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-650 cm⁻¹). Causality: The background scan measures the spectral contributions of the instrument itself and the ambient environment (atmospheric water vapor and CO₂). The software automatically subtracts this from the sample scan, ensuring the final spectrum is only that of the sample.

    • Step 2.2: Sample Application. Place a small amount of the 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone powder onto the ATR crystal, ensuring the entire surface of the crystal is covered.

    • Step 2.3: Pressure Application. Use the instrument's pressure clamp to apply firm, consistent pressure to the powder.[1] This ensures intimate and uniform contact between the sample and the crystal surface. Causality: Good contact is critical for achieving a strong, high-quality evanescent wave interaction and thus a spectrum with a good signal-to-noise ratio.

    • Step 2.4: Sample Spectrum Collection. Acquire the sample spectrum using the pre-defined parameters. Causality: Co-adding multiple scans (e.g., 32 or 64) significantly improves the signal-to-noise ratio, making weaker peaks more discernible.

  • Data Processing & Interpretation:

    • Step 3.1: After acquisition, apply an ATR correction if available in the software. Causality: The penetration depth of the evanescent wave is wavelength-dependent, causing peaks at lower wavenumbers to appear artificially intense. The ATR correction algorithm compensates for this effect, making the spectrum more comparable to a traditional transmission spectrum.

    • Step 3.2: Identify the peak positions (wavenumbers) of the major absorption bands and compare them against established infrared spectroscopy correlation tables.[9][10]

Pillar 3: Expected Data and Spectral Interpretation

Based on the known structure of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone, we can predict the characteristic absorption bands. The presence of these bands in the experimental spectrum serves as validation of the compound's functional groups.

Table 1: Predicted FTIR Absorption Frequencies
Functional GroupType of VibrationExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-HStretch3100 - 3000Medium to Weak
Alkyl C-HStretch (CH₃, CH₂)3000 - 2840Medium
Ketone C=OStretch1700 - 1680Strong, Sharp
Aromatic C=CStretch (in-ring)1600 - 1450Medium to Weak (multiple bands)
C-FStretch1250 - 1020Strong
C-ClStretch800 - 600Medium to Strong

Note: These ranges are approximate and can be influenced by the molecule's overall electronic environment. Sources:[3][4][10]

Interpreting the Spectrum:
  • The Carbonyl (C=O) Peak: The most prominent and diagnostic peak should be the strong, sharp absorption between 1700-1680 cm⁻¹. Its position indicates a conjugated ketone (conjugated with the chloro-fluoro-phenyl ring), which lowers the frequency from a typical aliphatic ketone (around 1715 cm⁻¹). This is often the first peak a chemist will look for.

  • The C-H Region: Above 3000 cm⁻¹, expect weaker, sharp peaks corresponding to the C-H stretches of the two aromatic rings. Just below 3000 cm⁻¹, sharper peaks from the methyl and methylene groups of the propiophenone backbone will appear.

  • The Fingerprint Region (below 1500 cm⁻¹): This region contains a complex series of absorptions that are unique to the molecule.[4] Key signals to look for are the very strong C-F stretching band and the C-Cl stretching band. The aromatic C=C in-ring vibrations will also appear here as a series of bands. The specific pattern of peaks in the 900-650 cm⁻¹ range can also help confirm the substitution patterns on the aromatic rings.

Comparative Analysis: FTIR in the Analytical Toolbox

While FTIR is an exceptional tool for rapid functional group identification, it is part of a complementary suite of analytical techniques required for complete structural elucidation.[11][12] A comprehensive validation strategy integrates data from multiple orthogonal methods.

FTIR vs. NMR vs. Mass Spectrometry

Analytical_Techniques cluster_molecule Structural Elucidation of Target Molecule Molecule 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone FTIR FTIR Spectroscopy + Identifies Functional Groups (C=O, C-F, C-Cl) + Rapid & Non-destructive - Limited connectivity information Molecule->FTIR What groups are present? NMR NMR Spectroscopy (¹H, ¹³C) + Determines atomic connectivity & chemical environment + Defines stereochemistry - Slower, requires more sample, needs solubility Molecule->NMR How are atoms connected? MS Mass Spectrometry + Provides precise Molecular Weight + Gives fragmentation patterns (sub-structures) - Does not identify functional groups directly Molecule->MS What is the mass & formula?

Caption: The complementary roles of FTIR, NMR, and Mass Spectrometry in structural analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the connectivity and chemical environment of atoms (specifically ¹H and ¹³C).[11] While FTIR confirms the presence of a ketone and aromatic rings, NMR would elucidate the precise arrangement of these pieces, distinguishing between isomers and confirming the substitution pattern on the rings. It is the gold standard for determining the exact carbon-hydrogen framework.[12]

  • Mass Spectrometry (MS): Mass spectrometry provides the precise molecular weight of a compound, allowing for the determination of its elemental formula.[13] It also provides fragmentation patterns, which can offer clues about the molecule's substructures. MS would confirm the overall mass of C₁₆H₁₄ClFO (276.73 g/mol ) and could show fragmentation corresponding to the loss of the chloro-fluoro-phenyl or methylphenyl groups, further corroborating the structure.[12][14]

Conclusion

The validation of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone via ATR-FTIR spectroscopy is a fast, non-destructive, and highly reliable method for confirming the presence of its critical functional groups. By following a self-validating protocol that emphasizes meticulous preparation and a clear understanding of the principles involved, researchers can generate high-quality, trustworthy data. This data, when placed in the context of complementary techniques like NMR and Mass Spectrometry, forms a comprehensive and robust foundation for any further research or development involving this compound.

References

  • Analysis of solid-state transformations of pharmaceutical compounds using vibrational spectroscopy. (2009). PubMed. [Link]

  • Validation methodologies of near infrared spectroscopy methods in pharmaceutical applications. (2013). ORBi. [Link]

  • IR Spectrum Correlation Table. (n.d.). Wax Studios. [Link]

  • Infrared spectroscopy correlation table. (n.d.). Wikipedia. [Link]

  • Difference between FTIR and NMR? (2023). Rocky Mountain Labs. [Link]

  • INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS. (n.d.). Gelest, Inc. [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. (2006). University of Tennessee at Martin. [Link]

  • Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. (2022). American Pharmaceutical Review. [Link]

  • Vibrational Spectroscopic Analysis and Laser Irradiation Effect on Pharmaceutical Compounds: An Integrated Experimental and Density Functional Theory Approach. (2026). Gyps Publication. [Link]

  • ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (2008). ACS Publications. [Link]

  • IR Spectrum Table & Chart | Sigma-Aldrich. (2019). ResearchGate. [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. (2025). ResearchGate. [Link]

  • Vibrational Spectroscopy Applications in Drugs Analysis. (2015). ResearchGate. [Link]

  • ATR-FTIR. (2023). Chemistry LibreTexts. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. (n.d.). Specac Ltd. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Kwame Nkrumah University of Science and Technology. [Link]

  • Comparing Mass Spectrometry with FT-IR for TGA Experiments: Spotlight on HPR-20 EGA. (2024). Hiden Analytical. [Link]

  • Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. (2025). ACS Omega. [Link]

  • 3'-CHLORO-4'-FLUORO-3-(3-METHYLPHENYL)PROPIOPHENONE. (n.d.). NextSDS. [Link]

  • NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. (n.d.). Universal Class. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of a Quantitative LC-MS/MS Method for 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved therapeutic is paved with rigorous analytical scrutiny. The quantitative determination of a drug candidate and its metabolites in biological matrices is a cornerstone of this process, providing critical data for pharmacokinetic, toxicokinetic, and bioavailability studies. The reliability of these studies hinges entirely on the robustness and accuracy of the bioanalytical methods employed. Consequently, the validation of these methods is not merely a procedural formality but a scientific imperative to ensure data integrity and, ultimately, patient safety.

This guide provides an in-depth, experience-driven walkthrough of the validation process for a quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for a novel propiophenone derivative, 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone. Moving beyond a simple checklist of validation parameters, we will delve into the causality behind experimental choices, the establishment of self-validating protocols, and the interpretation of results within the framework of global regulatory expectations. The principles and practices detailed herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the M10 guideline on bioanalytical method validation, which is now the gold standard for regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3]

The Analytical Challenge: Quantifying 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

Analyte: 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone Chemical Formula: C₁₆H₁₄ClFO Molecular Weight: 276.73 g/mol Anticipated Matrix: Human Plasma

The successful validation of an LC-MS/MS method begins with a thorough understanding of the analyte and the biological matrix. For our target molecule, a substituted propiophenone, we anticipate a small, moderately polar compound. Its structure suggests good ionization efficiency by electrospray ionization (ESI) in positive mode, a common characteristic for compounds containing a ketone group. The presence of chlorine and fluorine provides a distinct isotopic pattern that can aid in identification.

Our objective is to develop and validate a method that is not only sensitive and specific but also rugged and reliable for the analysis of clinical study samples.

The Validation Master Plan: A Framework for Trust

A comprehensive validation study is designed to demonstrate that the analytical method is fit for its intended purpose.[4][5] Our validation master plan for 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone will encompass the following key parameters, in line with the ICH M10 guideline:

  • Specificity and Selectivity

  • Linearity and Range

  • Accuracy and Precision

  • Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ)

  • Matrix Effect

  • Carryover

  • Stability

The logical relationship and workflow of these validation parameters are illustrated in the diagram below.

G cluster_0 Method Development cluster_1 Core Validation Parameters cluster_2 Method Performance & Robustness cluster_3 Finalization Dev Method Development & Optimization Spec_Sel Specificity & Selectivity Dev->Spec_Sel Lin_Range Linearity & Range Spec_Sel->Lin_Range LLOQ LLOQ Establishment Lin_Range->LLOQ Acc_Prec Accuracy & Precision Matrix Matrix Effect Acc_Prec->Matrix Carryover Carryover Acc_Prec->Carryover Stability Stability Assessment Acc_Prec->Stability LLOQ->Acc_Prec Report Validation Report & SOP Matrix->Report Carryover->Report Stability->Report

Caption: Workflow of the bioanalytical method validation process.

Experimental Protocols and Data Interpretation

Materials and Reagents
  • Reference Standards: 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone (purity >99.5%) and a suitable stable isotope-labeled internal standard (SIL-IS), e.g., 3'-Chloro-4'-fluoro-3-(3-methylphenyl-d7)propiophenone.

  • Solvents: HPLC-grade acetonitrile and methanol; LC-MS grade water and formic acid.

  • Biological Matrix: Pooled human plasma (K2-EDTA as anticoagulant) from at least six different sources.

Proposed LC-MS/MS Method
  • Sample Preparation: Protein precipitation followed by dilution. This technique is chosen for its speed, simplicity, and generally good recovery for small molecules.

  • Chromatography: Reversed-phase chromatography using a C18 column to achieve separation from endogenous plasma components.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).

Validation Experiments

Rationale: To demonstrate that the method can unequivocally measure the analyte in the presence of other components in the sample, including metabolites, impurities, and endogenous matrix components.[6]

Protocol:

  • Analyze blank plasma samples from at least six different sources.

  • Analyze a blank plasma sample spiked with the internal standard only.

  • Analyze a blank plasma sample spiked with the analyte at the Lower Limit of Quantitation (LLOQ).

Acceptance Criteria:

  • The response in the blank samples at the retention time of the analyte should be less than 20% of the response of the LLOQ sample.[6]

  • The response in the blank samples at the retention time of the internal standard should be less than 5% of the response of the internal standard in the LLOQ sample.[6]

Rationale: To establish the relationship between the instrument response and the concentration of the analyte over a defined range. This range should cover the expected concentrations in the study samples.[7]

Protocol:

  • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A minimum of six to eight non-zero concentration levels should be used.

  • Analyze the calibration standards in triplicate.

  • Plot the peak area ratio (analyte/internal standard) against the nominal concentration and determine the best-fit regression model (typically a weighted linear regression, 1/x²).

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentrations of the calibration standards must be within ±15% of the nominal value, except for the LLOQ, which must be within ±20%.[7][8]

  • At least 75% of the calibration standards must meet the above criteria.[7]

Hypothetical Data:

Nominal Conc. (ng/mL)Back-Calculated Conc. (ng/mL)Accuracy (%)
1.00 (LLOQ)0.9595.0
2.502.60104.0
10.09.8098.0
50.051.5103.0
20019597.5
800810101.3
1000 (ULOQ)99099.0
Regression Model: y = 0.015x + 0.002r²: 0.998

Rationale: To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter in a series of measurements (precision).[8] This is assessed at multiple concentration levels using Quality Control (QC) samples.

Protocol:

  • Prepare QC samples at four concentration levels: LLOQ, low QC (approx. 3x LLOQ), medium QC (mid-range), and high QC (approx. 80% of ULOQ).

  • Analyze five replicates of each QC level in at least three separate analytical runs on different days (inter-day precision) and within the same run (intra-day precision).

Acceptance Criteria:

  • Intra-day and Inter-day Precision: The coefficient of variation (CV) should not exceed 15% for all QC levels, except for the LLOQ, where it should not exceed 20%.[8]

  • Accuracy: The mean measured concentration should be within ±15% of the nominal value for all QC levels, except for the LLOQ, where it should be within ±20%.[8]

Hypothetical Data Summary:

QC LevelNominal Conc. (ng/mL)Intra-day Precision (CV%)Intra-day Accuracy (%)Inter-day Precision (CV%)Inter-day Accuracy (%)
LLOQ1.008.5105.211.2103.5
Low3.006.298.78.199.1
Medium1004.5101.56.3100.8
High8003.897.95.598.6

Rationale: To evaluate the chemical stability of the analyte in the biological matrix under various storage and processing conditions that are anticipated during the lifecycle of a study sample.

Protocol:

  • Freeze-Thaw Stability: Analyze low and high QC samples after three freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Analyze low and high QC samples left at room temperature for a duration that exceeds the expected sample handling time (e.g., 6 hours).

  • Long-Term Stability: Analyze low and high QC samples after storage at the intended storage temperature (e.g., -80°C) for a period that covers the expected duration of the study.

  • Post-Preparative Stability: Analyze processed low and high QC samples that have been stored in the autosampler for a defined period.

Acceptance Criteria:

  • The mean concentration of the stability samples must be within ±15% of the mean concentration of freshly prepared comparison samples.

Visualizing the Workflow: From Sample to Result

A clear and efficient workflow is crucial for high-throughput bioanalysis. The following diagram illustrates the sample preparation and analysis process.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis Start Plasma Sample (100 µL) Add_IS Add Internal Standard Start->Add_IS Add_ACN Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex Vortex to Precipitate Proteins Add_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Dilute Dilute with Water Supernatant->Dilute Inject Inject onto LC-MS/MS Dilute->Inject Acquire Data Acquisition (MRM) Inject->Acquire Process Data Processing & Quantification Acquire->Process

Caption: Experimental workflow for sample preparation and analysis.

Conclusion: A Validated Method Ready for Purpose

The comprehensive validation study detailed in this guide provides a robust framework for establishing the reliability of a quantitative LC-MS/MS method for 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone in human plasma. By systematically evaluating specificity, linearity, accuracy, precision, and stability, and by adhering to the stringent acceptance criteria set forth in the ICH M10 guideline, we can have a high degree of confidence in the data generated by this method. This foundational work is paramount to the successful execution of clinical and non-clinical studies, ensuring that the decisions made regarding the safety and efficacy of a new drug candidate are based on data of the highest quality and integrity.

References

  • International Council for Harmonisation. (2022). ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • EBF. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

  • Bioanalysis Zone. (2024). ICH M10 guideline on bioanalytical method validation and study sample analysis. [Link]

  • Prolytic. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Federal Register. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability. [Link]

  • Taylor & Francis Online. (2012). European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]

Sources

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone. As a halogenated aromatic ketone, this compound requires specific handling and disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. The procedures outlined below are grounded in established principles of chemical waste management for halogenated organic compounds and are designed to provide researchers with a self-validating system for safe operation.

Hazard Characterization and Risk Assessment

While a specific Safety Data Sheet (SDS) for 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone is not publicly indexed, its chemical structure allows for an expert assessment of its likely hazards. The molecule is a propiophenone derivative containing both chlorine and fluorine atoms, placing it firmly in the category of halogenated organic compounds.[1] Structurally similar chemicals, such as 3-Chloro-4'-fluoropropiophenone, are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[2][3]

Therefore, it is imperative to handle this compound with the assumption that it possesses similar toxicological properties. All personnel must wear appropriate Personal Protective Equipment (PPE) at all times.

Table 1: Inferred Hazard Profile and Essential Safety Data

ParameterGuidelineJustification & Source
GHS Hazard Class Acute Toxicity, Oral (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); STOT - Single Exposure (Category 3)Based on classification of structurally analogous compounds like 2-Chloro-4'-fluoropropiophenone.[2]
Primary Routes of Exposure Ingestion, Inhalation, Skin/Eye ContactStandard for solid or powdered organic compounds.[2][4]
Required PPE Nitrile gloves, safety glasses with side-shields, lab coat.Standard practice for handling toxic and irritant organic substances.[1][5]
Handling Environment Chemical fume hood or well-ventilated area.To prevent inhalation of dust or vapors.[1][4]
Storage Store in a cool, dry, well-ventilated place in a tightly sealed container.Prevents degradation and release into the environment.[3][4]
Incompatible Materials Strong oxidizing agents, strong bases.Common incompatibility for ketone functional groups.[6]

The Critical Mandate: Segregation of Halogenated Waste

The single most important principle in the disposal of this compound is its strict segregation into a dedicated "Halogenated Organic Waste" stream.[1][7]

Causality: The presence of chlorine and fluorine atoms is the determining factor. Standard incineration of non-halogenated organic waste is not equipped to handle the byproducts of halogen combustion. When burned, halogenated compounds produce acidic gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF). These gases are highly corrosive to incinerator components and are potent environmental pollutants if released. Licensed hazardous waste incinerators that handle halogenated streams are equipped with specialized "scrubbers" or caustic washes to neutralize these acidic gases before they are vented.[8] Commingling halogenated and non-halogenated waste can lead to regulatory fines, damage to disposal facilities, and significant environmental harm.

Standard Operating Procedure for Disposal

This protocol outlines the step-by-step process for safely collecting and storing 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone waste for final disposal.

Preparation and Personal Protective Equipment (PPE)
  • Don PPE: Before handling the primary container or any waste, ensure you are wearing the appropriate PPE as specified in Table 1.

  • Prepare Waste Container: Obtain a designated and clearly labeled "Halogenated Organic Waste" container. The container must be made of a compatible material (e.g., glass or polyethylene), be in good condition, and have a secure, threaded cap to prevent leaks and vapor escape.[7]

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and a full list of its contents. Do not use abbreviations or chemical formulas.[7][9] Keep a running log of all constituents added to the container.

Waste Transfer and Collection
  • Solid Waste: If the compound is a solid, carefully sweep or scoop it into the designated halogenated waste container. Avoid creating dust. All contaminated materials, such as weighing paper, spatulas, and contaminated wipes, must also be placed in this container.[2]

  • Solutions: If the compound is in a solvent, it must be transferred to a "Halogenated Organic Liquid Waste" container.

  • Container Rinsate: Any "empty" container of 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone must be treated as hazardous waste. To decontaminate the container for disposal or reuse, rinse it three times with a suitable solvent (e.g., acetone or ethanol). Each volume of this rinsate is now considered halogenated hazardous waste and must be collected in the appropriate liquid waste container.[10]

Temporary Storage
  • Secure Closure: Always keep the waste container tightly sealed except when actively adding waste.[7]

  • Location: Store the container in a designated satellite accumulation area within the laboratory. This area should be away from ignition sources and incompatible materials.[6]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office for pickup once the container is full or on a regular schedule.

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Control Vapors and Dust: Ensure the area is well-ventilated, preferably by a chemical fume hood, to control the dispersion of dust or vapors.[5]

  • Containment: Wearing full PPE, contain the spill using an inert absorbent material like vermiculite or sand. Do not use combustible materials like paper towels for large liquid spills.

  • Collection: Carefully sweep or scoop the absorbent material and place it into the designated "Halogenated Organic Waste" container for disposal.[10]

  • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.

Final Disposal Pathway

The ultimate and most environmentally responsible disposal method for halogenated organic waste is high-temperature incineration .[11] This process must be carried out by a licensed and certified hazardous waste disposal company.

  • Mechanism of Destruction: Incineration at temperatures around 1200 K (927°C) ensures the complete thermal destruction of the organic molecule, preventing the formation of highly toxic intermediates such as dioxins and furans.[11]

  • Acid Gas Neutralization: As previously mentioned, these specialized facilities are equipped with alkaline scrubbers to neutralize the HCl and HF gases generated during combustion.[8]

The workflow for proper disposal is a critical decision-making process that ensures safety and compliance at every stage.

G cluster_0 Disposal Workflow start Waste Generated (Solid, Liquid, or Contaminated Material) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Identify as Halogenated Waste ppe->segregate non_halogen Non-Halogenated Waste Stream segregate->non_halogen No halogen_container Step 3: Place in Labeled 'Halogenated Organic Waste' Container segregate->halogen_container Yes spill Spill Occurs? halogen_container->spill spill_protocol Execute Spill Management Protocol (Contain, Absorb, Collect) spill->spill_protocol Yes storage Step 4: Securely Seal and Store in Satellite Accumulation Area spill->storage No spill_protocol->halogen_container ehs_pickup Step 5: Arrange for EHS Pickup storage->ehs_pickup disposal Final Disposal: High-Temperature Incineration by Licensed Vendor ehs_pickup->disposal

Caption: Decision workflow for the disposal of halogenated chemical waste.

References

  • NextSDS. 3'-CHLORO-4'-FLUORO-3-(3-METHYLPHENYL)PROPIOPHENONE. NextSDS. Available at: [Link]

  • Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Science Ready. Available at: [Link]

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate GmbH. Available at: [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Northwestern University. Available at: [Link]

  • University of North Carolina at Chapel Hill Environment, Health and Safety. 7.2 Organic Solvents. UNC EHS. Available at: [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Handling 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive safety and handling protocols for 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone. As specific safety data for this precise molecule is limited, this guidance is synthesized from the known hazards of structurally similar propiophenone derivatives and halogenated aromatic ketones. The protocols herein are designed to establish a self-validating system of safety, grounded in the foundational principles of chemical risk assessment and the hierarchy of controls.

Hazard Identification and Risk Assessment

3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone is a complex molecule belonging to the class of halogenated aromatic ketones. A thorough risk assessment must precede any handling. The hazard profile is extrapolated from analogous compounds, such as 3-Chloro-4'-fluoropropiophenone (CAS 347-93-3).

Known Hazards of Analogous Compounds:

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation.[1][3]

  • Eye Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Based on this data, it is prudent to handle 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone as a hazardous substance with the potential for significant irritation and acute toxicity.

Hazard Classification (Inferred)CategoryGHS Hazard StatementSource
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Skin IrritationCategory 2H315: Causes skin irritation[1][3]
Eye IrritationCategory 2H319: Causes serious eye irritation[1][3]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2]

The Hierarchy of Controls: A Mandate for Safety

Personal Protective Equipment (PPE) is the final and most personal line of defense. Its effectiveness depends on the successful implementation of higher-level controls. Before any procedure, a formal risk assessment should confirm that all preceding controls have been optimized.

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a less hazardous substance) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood, Glovebox) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Signage) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

For this compound, Engineering Controls are paramount. All handling of the solid and its solutions must occur within a certified chemical fume hood or a glovebox to prevent inhalation of dust or vapors.[4]

Personal Protective Equipment (PPE) Protocol

The following PPE is mandatory for all personnel handling 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone.

Protection TypeSpecificationRationale and Causality
Respiratory NIOSH-approved respirator with P100 (particulate) filters for solids. Organic vapor cartridges may be required for high-concentration solutions.The compound is classified as a respiratory irritant.[1][3] A respirator mitigates the risk of inhaling fine dust particles or vapors, which could cause respiratory tract irritation.
Eye & Face Chemical safety goggles with side-shields conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles when handling larger quantities or during splash-risk procedures.Protects against dust, splashes, and vapors causing serious eye irritation.[1][3] Standard safety glasses are insufficient.
Hand Nitrile or Neoprene gloves. Inspect for integrity before each use. Use proper glove removal technique to avoid skin contact.Prevents skin contact, which can cause irritation.[1][3] Double-gloving is recommended for handling concentrated solutions.
Body Chemical-resistant lab coat. Consider a chemically impermeable apron for large-scale operations.Protects skin on the arms and body from accidental spills and contamination.
Foot Closed-toe, non-perforated shoes made of a chemically resistant material.Protects feet from spills and falling objects.

Step-by-Step Handling Procedures

Adherence to a strict, logical workflow is essential for minimizing exposure risk.

Handling_Workflow Start Start: Procedure Prep VerifyHood 1. Verify Fume Hood Functionality Start->VerifyHood DonPPE 2. Don Full PPE VerifyHood->DonPPE PrepWorkstation 3. Prepare Workstation (Absorbent liner, tools) DonPPE->PrepWorkstation RetrieveChemical 4. Retrieve Chemical from Storage PrepWorkstation->RetrieveChemical Weighing 5. Weigh Solid Compound (Use anti-static weigh boat) RetrieveChemical->Weighing Dissolving 6. Prepare Solution (Add solid to solvent slowly) Weighing->Dissolving CapAndLabel 7. Cap and Label Container Securely Dissolving->CapAndLabel Decontaminate 8. Decontaminate Work Area and Equipment CapAndLabel->Decontaminate DoffPPE 9. Doff PPE Correctly Decontaminate->DoffPPE WashHands 10. Wash Hands Thoroughly DoffPPE->WashHands End End: Procedure Complete WashHands->End

Caption: Standard workflow for safely weighing and preparing solutions of the compound.

Protocol for Weighing and Aliquoting (Solid):

  • Preparation: Ensure the analytical balance is inside a certified fume hood or containment enclosure. Place a disposable absorbent liner on the work surface.

  • Tare: Place an anti-static weighing boat on the balance and tare to zero.

  • Transfer: Using a clean, dedicated spatula, carefully transfer the desired amount of the solid compound to the weighing boat. Avoid creating dust. If dust is generated, pause and allow the fume hood to clear it.

  • Close: Immediately and securely close the primary container of the compound.

  • Record: Record the final weight.

  • Clean-up: Carefully clean the spatula and any contaminated surfaces before removing them from the fume hood.

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][4] Remove contact lenses if present and easy to do.[1][4] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[3][4] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[3][4] Seek immediate medical attention.

  • Minor Spill (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Scoop the material into a suitable, labeled container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then soap and water.

  • Major Spill: Evacuate the laboratory and notify emergency personnel immediately.

Disposal Plan

As a halogenated organic compound, 3'-Chloro-4'-fluoro-3-(3-methylphenyl)propiophenone and its waste materials must be disposed of as hazardous waste.

Core Disposal Principles:

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams.[5] Waste should be collected in a dedicated, clearly labeled, and sealed container.

  • Labeling: The waste container must be labeled "Halogenated Organic Waste" and list all chemical constituents, including the title compound and any solvents used.

  • Methodology: The preferred disposal method is high-temperature incineration in a facility equipped with scrubbers to neutralize the resulting hydrogen halides (HCl and HF).[6] This process effectively destroys the organic molecule, preventing environmental release.[6]

  • Vendor: All waste must be handled by a licensed and certified hazardous waste disposal company. Do not dispose of this chemical down the drain or in regular trash.

The presence of both chlorine and fluorine atoms necessitates a robust disposal process, as the carbon-fluorine bond is particularly strong and requires high temperatures for complete destruction.[7]

References

  • Smolecule Technical Support Team. (2026, February).
  • NextSDS. 3'-CHLORO-4'-FLUORO-3-(3-METHYLPHENYL)PROPIOPHENONE.
  • Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry Process Design and Development.
  • ChemicalBook. (2026, January 17).
  • Echemi. 3-chloro-4'-fluoropropiophenone.
  • CDH Fine Chemical.
  • Thermo Fisher Scientific. (2025, September 12).
  • Fisher Scientific.
  • MilliporeSigma. (2025, November 6).
  • ChemScene. 3'-Chloro-4'-fluoro-3-(4-methylphenyl)propiophenone.
  • MilliporeSigma. 3-Chloro-4 -fluoropropiophenone 98 347-93-3.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • New Mexico Environment Department. (2024, April 8).

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.